Desmethyl Levofloxacin-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H18FN3O4 |
|---|---|
Molecular Weight |
355.39 g/mol |
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1/i2D2,3D2,4D2,5D2 |
InChI Key |
WKRSSAPQZDHYRV-ZKSRSRCVSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Desmethyl Levofloxacin-d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Desmethyl Levofloxacin-d8, a critical tool in the analytical and pharmacokinetic evaluation of the widely-used antibiotic, Levofloxacin (B1675101). This document details its chemical properties, its primary application as an internal standard, and provides procedural insights for its use in a research setting.
Introduction to this compound
This compound is the deuterium-labeled analog of Desmethyl Levofloxacin, a known metabolite of Levofloxacin.[1][2] Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[3] The parent drug, Levofloxacin, undergoes limited metabolism in humans, with Desmethyl Levofloxacin and Levofloxacin-N-oxide being the two primary metabolites identified.[4] These metabolites are considered to have no significant pharmacological activity.[4][5]
The incorporation of eight deuterium (B1214612) atoms into the Desmethyl Levofloxacin structure results in a molecule with a higher molecular weight than its non-labeled counterpart. This key difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for the accurate quantification of Levofloxacin and its metabolites in biological matrices.[2][6] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical methods.[6]
Core Applications in Research
The primary application of this compound is as an internal standard in analytical and pharmacokinetic research.[6][7] Its utility is particularly prominent in studies involving:
-
Therapeutic Drug Monitoring (TDM): Ensuring that the concentration of Levofloxacin in a patient's body is within the therapeutic range.
-
Pharmacokinetic (PK) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of Levofloxacin.[6]
-
Metabolic Research: Investigating the metabolic pathways of Levofloxacin.[6]
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of Levofloxacin.
By adding a known amount of this compound to biological samples (e.g., plasma, urine) prior to analysis, researchers can accurately quantify the concentration of the parent drug and its non-labeled metabolite.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its parent compounds.
| Property | This compound | Desmethyl Levofloxacin Hydrochloride | Levofloxacin |
| Molecular Formula | C₁₇H₁₀D₈FN₃O₄ | C₁₇H₁₈FN₃O₄ • HCl | C₁₈H₂₀FN₃O₄ |
| Molecular Weight | 355.39 g/mol | 347.34 g/mol | 361.37 g/mol |
| CAS Number | 1217976-18-5 | 1217677-38-7 | 100986-85-4 |
| Synonyms | (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl-d8)-3,7-dihydro-2H-[6][7]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | N/A | (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid |
| Purity | Typically >95% (HPLC) | >95% (HPLC) | N/A |
| Storage Temperature | -20°C | -20°C | N/A |
Experimental Protocols
The following section outlines a typical experimental protocol for the quantification of Levofloxacin in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is a composite of methodologies described in the scientific literature.
Materials and Reagents
-
Levofloxacin analytical standard
-
This compound (Internal Standard)
-
Human plasma (blank, and study samples)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Sample Preparation
-
Thawing: Allow frozen plasma samples to thaw at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of a known concentration of this compound solution in methanol to each plasma sample.
-
Protein Precipitation: Add 750 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
Injection: Inject 2 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Levofloxacin and this compound.
Visualizations
Metabolic Pathway of Levofloxacin
The following diagram illustrates the metabolic conversion of Levofloxacin to its primary metabolite, Desmethyl Levofloxacin.
Caption: Metabolic pathway of Levofloxacin.
Experimental Workflow
This diagram outlines the typical workflow for a pharmacokinetic study utilizing a deuterated internal standard.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. Desmethyl Levofloxacin Hydrochloride | LGC Standards [lgcstandards.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Levofloxacin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. veeprho.com [veeprho.com]
An In-Depth Technical Guide to the Synthesis and Characterization of Desmethyl Levofloxacin-d8
Introduction
Desmethyl Levofloxacin-d8 is the deuterium-labeled form of Desmethyl Levofloxacin (B1675101), a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin.[1][2] Levofloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. The deuterated analog, this compound, serves as a critical internal standard for bioanalytical and pharmacokinetic studies.[3] Its stable isotope-labeled structure allows for precise quantification of Levofloxacin and its metabolites in biological matrices using mass spectrometry-based methods like LC-MS, significantly improving the accuracy of therapeutic drug monitoring and metabolic research.[1][3] This guide details a representative synthesis pathway and the analytical characterization of this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | References |
| IUPAC Name | (S)-9-fluoro-3-methyl-7-oxo-10-(piperazin-1-yl-d8)-3,7-dihydro-2H-[4][5]oxazino[2,3,4-ij]quinoline-6-carboxylic acid | [3] |
| Molecular Formula | C₁₇H₁₀D₈FN₃O₄ | [2][6] |
| Molecular Weight | 355.39 g/mol | [2][6] |
| CAS Number | 1217976-18-5 | [2][6] |
| Appearance | Typically a light yellow or off-white solid | |
| Application | Internal standard for quantitative analysis | [1][3] |
Synthesis of this compound
The synthesis of this compound is analogous to the synthesis of Levofloxacin, involving a nucleophilic aromatic substitution reaction. The key starting materials are (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid and deuterated piperazine (B1678402) (piperazine-d8).
Experimental Protocol: Synthesis
This protocol is a representative method based on established procedures for Levofloxacin synthesis.[5][7]
-
Reaction Setup : In a round-bottom flask, suspend (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or n-butanol.
-
Addition of Reagent : Add piperazine-d8 (approximately 2-2.5 equivalents) to the suspension.
-
Reaction Conditions : Heat the reaction mixture to a temperature between 110-120°C.[7] The suspension should dissolve as the reaction progresses. Monitor the reaction for completion (typically 2-4 hours) using Thin Layer Chromatography (TLC) or HPLC.
-
Isolation of Crude Product : Upon completion, cool the mixture to approximately 70-80°C. Add an anti-solvent such as isopropanol (B130326) to precipitate the crude product.[7] Stir the resulting slurry at room temperature for 1-3 hours to ensure complete precipitation.
-
Filtration : Collect the crude this compound by vacuum filtration, washing the solid with fresh isopropanol and then a non-polar solvent like diethyl ether.
-
Purification : Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile (B52724)/water) to yield the final, high-purity this compound.[8]
-
Drying : Dry the purified product under vacuum at 60-70°C until a constant weight is achieved.
Characterization of this compound
Comprehensive characterization is essential to confirm the structure, identity, purity, and isotopic enrichment of the synthesized compound. The typical analytical workflow involves a combination of chromatographic and spectroscopic techniques.
Experimental Protocols: Characterization
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the chemical purity of the synthesized compound.
-
System : A standard HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1 M phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile/methanol). A typical mobile phase could be a mixture of acetonitrile and 0.4% triethylamine (B128534) solution adjusted to pH 2.5-3.0.[9]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at the λmax of the compound, typically around 288-295 nm.[9]
-
Sample Preparation : Dissolve a known amount of this compound in the mobile phase or a suitable solvent to a final concentration of approximately 0.5-1.0 mg/mL.
-
Analysis : Inject the sample and analyze the chromatogram for the main peak area and any impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.
2. Mass Spectrometry (MS) for Molecular Weight and Isotopic Enrichment
MS is used to confirm the molecular mass of the compound and verify the incorporation of the eight deuterium (B1214612) atoms.
-
System : High-Resolution Mass Spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an LC system (LC-MS).
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode is typically used.
-
Analysis : The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion for this compound. The measured monoisotopic mass should align with the theoretical calculated mass (356.2061 for [C₁₇H₁₁D₈FN₃O₄+H]⁺). The isotopic pattern will confirm the high level of deuterium incorporation.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the molecular structure.
-
System : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR : The proton NMR spectrum is used to confirm the overall structure. Crucially, the signals corresponding to the protons on the piperazine ring will be absent, confirming the successful incorporation of deuterium at these positions.
-
¹³C NMR : This spectrum will show the carbon skeleton of the molecule.
-
¹⁹F NMR : This spectrum will show a signal corresponding to the single fluorine atom on the quinolone ring system.
Summary of Characterization Data
The following table summarizes the expected analytical results for a successfully synthesized batch of this compound.
| Analysis Technique | Parameter | Expected Result | References |
| HPLC | Purity | >98% | [10][11] |
| Mass Spectrometry | [M+H]⁺ (Theoretical) | 356.2061 | |
| Mass Spectrometry | [M+H]⁺ (Observed) | Within 5 ppm of theoretical mass | |
| ¹H NMR | Piperazine Protons | Absence of signals at ~3.0-3.2 ppm and ~2.8-2.9 ppm | |
| Isotopic Enrichment | Deuterium Incorporation | ≥98% |
Conclusion
The synthesis and rigorous characterization of this compound are fundamental to its role as a reliable internal standard. The synthetic route, adapted from established methods for Levofloxacin, is robust and efficient. A combination of HPLC, Mass Spectrometry, and NMR spectroscopy provides a comprehensive analytical workflow to ensure the compound's identity, high chemical purity, and sufficient isotopic enrichment. The availability of this well-characterized standard is indispensable for researchers and drug development professionals conducting high-precision quantitative bioanalysis for pharmacokinetic, toxicokinetic, and drug metabolism studies involving Levofloxacin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veeprho.com [veeprho.com]
- 4. Levofloxacin reposition-based design: synthesis, biological evaluation of new levofloxacin derivatives targeting topoisomerase II beta polymerase as p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03975K [pubs.rsc.org]
- 5. US7678903B2 - Process for the preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. data.epo.org [data.epo.org]
- 8. CN101659669A - Method for preparing levofloxacin - Google Patents [patents.google.com]
- 9. syncsci.com [syncsci.com]
- 10. Desmethyl Levofloxacin Hydrochloride | LGC Standards [lgcstandards.com]
- 11. Desmethyl Levofloxacin | CAS 117707-40-1 | LGC Standards [lgcstandards.com]
The Role of Desmethyl Levofloxacin-d8 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action and application of Desmethyl Levofloxacin-d8 as an internal standard in bioanalytical assays. The use of stable isotope-labeled (SIL) internal standards is a cornerstone of accurate and precise quantification of analytes in complex biological matrices, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Core Principles of Isotope-Labeled Internal Standards
The fundamental principle behind the use of a SIL internal standard like this compound lies in its near-identical physicochemical properties to the analyte of interest, in this case, Desmethyl Levofloxacin (B1675101). By introducing a known quantity of the internal standard to a sample at the beginning of the analytical process, it experiences the same procedural variations as the analyte. These variations can include sample extraction inefficiencies, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.
Because the SIL internal standard and the analyte behave almost identically during sample preparation and analysis, the ratio of their signals detected by the mass spectrometer remains constant, irrespective of these variations. This allows for the accurate determination of the analyte concentration by comparing the analyte-to-internal standard peak area ratio in the unknown sample to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
This compound is a deuterated analog of Desmethyl Levofloxacin, the primary metabolite of the fluoroquinolone antibiotic Levofloxacin. The replacement of eight hydrogen atoms with deuterium (B1214612) atoms results in a mass shift that allows the mass spectrometer to differentiate it from the unlabeled analyte, while its chemical behavior remains virtually unchanged.[1][2][3]
Mechanism of Action of Levofloxacin
To understand the context of quantifying Levofloxacin and its metabolites, it is pertinent to briefly touch upon the parent drug's mechanism of action. Levofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Levofloxacin leads to strand breakage in bacterial DNA, ultimately resulting in bacterial cell death.[4][6][7]
The following diagram illustrates the signaling pathway of Levofloxacin's antibacterial action.
Experimental Protocol: Quantification of Desmethyl Levofloxacin using this compound
This section details a typical experimental workflow for the quantification of Desmethyl Levofloxacin in human serum using this compound as an internal standard, based on published LC-MS/MS methods.[8][9][10]
Materials and Reagents
-
Desmethyl Levofloxacin analytical standard
-
This compound internal standard
-
Human serum (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate
-
Trifluoroacetic acid
-
Ultrapure water
Sample Preparation (Protein Precipitation)
-
Thaw frozen human serum samples at room temperature.
-
To 100 µL of serum in a polypropylene (B1209903) tube, add a specified volume of the internal standard working solution (this compound).
-
Add 750 µL of a precipitating reagent (e.g., acetonitrile with 0.1% formic acid).[9]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[9]
-
Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a small volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.[9]
The following diagram illustrates the experimental workflow.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with ammonium acetate, acetic acid, and trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is employed.[8][10]
-
Flow Rate: A typical flow rate is around 300 µL/min.[8]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is generally used.[8][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.
Quantitative Data
The following tables summarize key quantitative parameters for a typical LC-MS/MS assay for Desmethyl Levofloxacin using this compound as an internal standard.
Table 1: Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Desmethyl Levofloxacin | 348.1 | 310.1 | [8] |
| This compound | 356.2 | 318.2 | [8] |
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Value | Reference |
| Retention Time | 1.6 min | [8][9] |
| Linearity Range | 0.10 to 4.99 mg/L | [8][9] |
| Correlation Coefficient (r²) | > 0.998 | [8][9] |
| Lower Limit of Quantification (LLOQ) | 0.10 mg/L | [8][9] |
| Within-day Precision (%CV) | 1.5% to 5.0% | [8][9] |
| Between-day Precision (%CV) | 0.0% to 3.3% | [8][9] |
| Accuracy (% bias) | 0.2% to 15.6% | [8][9] |
Logical Relationship in Quantification
The core of the internal standard method is the correction for variability. The following diagram illustrates the logical relationship between the analyte and its stable isotope-labeled internal standard in achieving accurate quantification.
Conclusion
This compound serves as an ideal internal standard for the quantification of Desmethyl Levofloxacin in biological matrices. Its mechanism of action as an internal standard is rooted in its chemical and physical similarity to the analyte, which allows it to track and correct for variability throughout the analytical process. The use of this compound in conjunction with sensitive and selective LC-MS/MS methods enables researchers and drug development professionals to obtain accurate, precise, and reliable pharmacokinetic and metabolic data for Levofloxacin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of DNA gyrase by levofloxacin and related fluorine-containing heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 10. syncsci.com [syncsci.com]
A Technical Guide to Desmethyl Levofloxacin-d8 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Desmethyl Levofloxacin-d8, a critical reagent for bioanalytical and pharmacokinetic studies. This document outlines commercial sources for this stable isotope-labeled internal standard, details a validated experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and presents a visual representation of the analytical workflow.
Introduction
This compound is the deuterium-labeled form of Desmethyl Levofloxacin (B1675101), the primary active metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. Due to its structural similarity and mass difference from the unlabeled analyte, this compound serves as an ideal internal standard for the accurate quantification of Levofloxacin and its desmethyl metabolite in biological matrices.[1] Its use minimizes variability arising from sample preparation and instrument response, ensuring high precision and accuracy in bioanalytical assays.[1]
Commercial Suppliers of this compound
For researchers seeking to procure this compound for research purposes, a number of commercial suppliers offer this compound, often available as the hydrochloride salt. The following table summarizes key information from various vendors. Please note that availability and product specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Product Name(s) | CAS Number | Molecular Formula | Purity | Available Quantities |
| Clinivex | N-Desmethyl Levofloxacin-d8 | Not Specified | Not Specified | Research Grade | 10mg, 50mg, 100mg[2] |
| Veeprho | N-Desmethyl Levofloxacin-D8 | Not Specified | C18H10D8FN3O4 | High Quality | Request a Quote[1] |
| MedChemExpress (MCE) | This compound | 1217976-18-5 | C17H10D8FN3O4 | Not Specified | Request a Quote[3] |
| This compound hydrochloride | 1217677-38-7 | Not Specified | Not Specified | 1mg, 10mg[1] | |
| MyBioSource | Desmethyl Levofloxacin D8 Hydrochloride | Not Specified | Not Specified | Research Grade | Request a Quote[4] |
| Coompo | This compound Hydrochloride | 1217677-38-7 | Not Specified | Research Grade | Request a Quote[5] |
| Axios Research | N-Desmethyl Levofloxacin-d8 | Not Specified | Not Specified | Reference Standard | Request a Quote[6] |
| Pharmaffiliates | This compound Hydrochloride | 1217677-38-7 | C17H11D8ClFN3O4 | High Purity | Request a Quote[7] |
| LGC Standards | Desmethyl Ofloxacin-d8 Hydrochloride | 1217042-59-5 | C17H11D8ClFN3O4 | >95% (HPLC) | 10mg, 100mg[8][9] |
| Toronto Research Chemicals (TRC) | Levofloxacin EP Impurity B-d8 Trifluoroacetate | Not Specified | Not Specified | Not Specified | 1mg[10][11] |
| Cayman Chemical | Levofloxacin-d8 (hydrochloride) | 2699607-50-4 | C18H12D8FN3O4 • HCl | ≥99% deuterated forms | Not Specified |
| Santa Cruz Biotechnology (SCBT) | Levofloxacin-d8 | 1217716-71-6 | C18H12D8FN3O4 | Not Specified | Request a Quote |
Experimental Protocol: Quantification of Levofloxacin and Desmethyl-Levofloxacin in Human Serum by LC-MS/MS
The following is a detailed methodology for the determination of levofloxacin and its metabolite, desmethyl-levofloxacin, in human serum, adapted from a validated LC-MS/MS method.[1] This protocol highlights the use of this compound as an internal standard.
Preparation of Standard and Internal Standard Solutions
-
Stock Solutions: Prepare individual stock solutions of Levofloxacin, Desmethyl-Levofloxacin, and Desmethyl-Levofloxacin-d8 (internal standard) in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 200 mg/L.
-
Internal Standard Working Solution: Dilute the Desmethyl-Levofloxacin-d8 stock solution to a final concentration of 0.2 mg/L.[1]
-
Calibration Standards and Quality Controls: Prepare a series of calibration standards by spiking blank human serum with known concentrations of Levofloxacin and Desmethyl-Levofloxacin to cover the desired analytical range (e.g., 0.10 to 5.00 mg/L).[1] Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
Sample Preparation
-
To 100 µL of serum sample (calibration standard, QC, or unknown), add 750 µL of a precipitating reagent containing the internal standard (e.g., acetonitrile (B52724) or methanol with 0.2 mg/L Desmethyl-Levofloxacin-d8).[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the samples for 5 minutes at 10,000 rpm to pellet the precipitated proteins.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: An HPLC or UPLC system capable of gradient or isocratic elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A suitable reversed-phase column, such as a C18 column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid). The specific gradient or isocratic conditions should be optimized to achieve good separation of the analytes from matrix components.
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Injection Volume: 2 µL of the prepared supernatant.[1]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for Levofloxacin, Desmethyl-Levofloxacin, and Desmethyl-Levofloxacin-d8 should be determined by direct infusion and optimization.
Data Analysis
-
Quantify the concentrations of Levofloxacin and Desmethyl-Levofloxacin in the unknown samples by constructing a calibration curve based on the peak area ratios of the analytes to the internal standard (Desmethyl-Levofloxacin-d8) from the analysis of the calibration standards.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Levofloxacin and its metabolite using this compound as an internal standard.
References
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic profile of levofloxacin following once-daily 500-milligram oral or intravenous doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma. | Semantic Scholar [semanticscholar.org]
- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the determination of levofloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. syncsci.com [syncsci.com]
- 8. researchgate.net [researchgate.net]
- 9. researcherslinks.com [researcherslinks.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Desmethyl Levofloxacin-d8 Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical assessment of Desmethyl Levofloxacin-d8, a critical internal standard for the accurate quantification of its parent drug, levofloxacin (B1675101), and its primary metabolite, desmethyl levofloxacin, in various biological matrices. This document outlines a typical Certificate of Analysis, details the experimental protocols for purity determination, and presents a visual workflow for the analytical process.
Certificate of Analysis (Representative)
A Certificate of Analysis (CoA) for a reference standard like this compound provides critical information about its identity, purity, and quality. Below is a representative CoA, with typical specifications and results based on industry standards and analytical methods for levofloxacin and its related compounds.
Table 1: Representative Certificate of Analysis - this compound
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity | |||
| ¹H-NMR | Conforms to structure | Conforms | USP <761> |
| Mass Spectrometry | Conforms to expected m/z | Conforms | LC-MS |
| Purity | |||
| Purity by HPLC | ≥ 98.0% | 99.5% | See Section 2.1 |
| Impurities | |||
| Levofloxacin | ≤ 0.5% | 0.15% | See Section 2.1 |
| Any other single impurity | ≤ 0.2% | 0.10% | See Section 2.1 |
| Total Impurities | ≤ 1.0% | 0.35% | See Section 2.1 |
| Isotopic Purity | |||
| Deuterium Incorporation | ≥ 99% | 99.6% | Mass Spectrometry |
| Residual Solvents | |||
| Methanol (B129727) | ≤ 3000 ppm | 500 ppm | USP <467> |
| Water Content | |||
| By Karl Fischer | ≤ 1.0% | 0.2% | USP <921> |
Experimental Protocols
The purity of this compound is primarily determined by High-Performance Liquid Chromatography (HPLC). The following is a detailed methodology for this analysis.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate this compound from its potential impurities, including the unlabeled parent drug, levofloxacin, and other related substances.
Instrumentation and Conditions:
-
Chromatograph: A validated HPLC system equipped with a UV detector.
-
Column: Inertsil ODS-3V C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of a buffer solution and methanol (70:30 v/v).[1]
-
Buffer Preparation: Dissolve 8.5 g of ammonium (B1175870) acetate, 1.25 g of cupric sulfate, and 1.0 g of L-Isoleucine in 1000 mL of purified water.[1]
-
-
Flow Rate: 0.7 mL/min.[1]
-
Column Temperature: 42°C.[1]
-
Detection Wavelength: 340 nm.[1]
-
Injection Volume: 25 µL.[1]
-
Run Time: 60 minutes.[1]
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity is calculated by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks, expressed as a percentage. Impurity levels are determined by their respective peak areas relative to the main peak.
Analytical Workflow Visualization
The following diagram illustrates the general workflow for the analysis and certification of a this compound reference standard.
References
An In-depth Technical Guide to the Isotopic Purity and Stability of Desmethyl Levofloxacin-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and stability of Desmethyl Levofloxacin-d8, a critical internal standard for the bioanalytical quantification of Desmethyl Levofloxacin. This document outlines the analytical methodologies for assessing isotopic enrichment and chemical purity, presents stability data under forced degradation conditions, and offers detailed experimental protocols.
Introduction
This compound is the deuterium-labeled analog of Desmethyl Levofloxacin, the primary active metabolite of the fluoroquinolone antibiotic Levofloxacin. Its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays is crucial for accurate pharmacokinetic and metabolic studies. The incorporation of eight deuterium (B1214612) atoms provides a sufficient mass shift from the unlabeled analyte, enabling precise quantification. The reliability of bioanalytical data is directly dependent on the isotopic and chemical purity of the internal standard, as well as its stability throughout the experimental process.
Isotopic and Chemical Purity
The isotopic purity of this compound is a critical parameter, defining the proportion of the desired d8 isotopologue relative to other isotopic variants (d0 to d7). High isotopic enrichment is essential to minimize cross-talk with the unlabeled analyte, which can lead to inaccuracies in quantification. Similarly, high chemical purity ensures that the standard is free from other organic impurities that could interfere with the analysis.
Data Presentation
The isotopic distribution and chemical purity of a representative batch of this compound are summarized in the tables below. These values are typical for high-quality deuterated internal standards used in regulated bioanalysis.
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Relative Abundance (%) |
| d8 | 99.2 |
| d7 | 0.6 |
| d6 | 0.1 |
| d5 | <0.1 |
| d4 | <0.1 |
| d3 | <0.1 |
| d2 | <0.1 |
| d1 | <0.1 |
| d0 (Unlabeled) | <0.1 |
| Isotopic Enrichment (d8) | ≥99% |
Table 2: Representative Chemical Purity of this compound
| Test | Specification | Result |
| Chemical Purity by HPLC | ≥98.0% | 99.5% |
| Unlabeled Desmethyl Levofloxacin | ≤0.5% | <0.1% |
| Other Individual Impurities | ≤0.5% | <0.1% |
| Total Impurities | ≤2.0% | 0.5% |
Stability Profile
The stability of this compound was evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines for forced degradation studies. These studies are essential to understand the degradation pathways and to ensure the stability-indicating nature of the analytical methods.
Forced Degradation Studies
Forced degradation studies were conducted to assess the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress. The results are summarized in Table 3.
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | ~5% | N-Oxide this compound |
| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | <2% | Not significant |
| Oxidation | 3% H₂O₂ | 24 hours | Ambient | ~10% | N-Oxide this compound |
| Thermal | Solid State | 7 days | 80°C | <1% | Not significant |
| Photostability | 1.2 million lux hours (visible) / 200 watt hours/m² (UVA) | 7 days | Ambient | ~3% | N-Oxide this compound |
The primary degradation product observed under acidic, oxidative, and photolytic stress is the N-oxide derivative of this compound. The molecule is relatively stable under basic and thermal conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution of this compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
Liquid Chromatography system
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Acquire full-scan mass spectra in positive ion mode over a mass range that includes all potential isotopologues (e.g., m/z 350-370).
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (d0 to d8).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area.
-
Chemical Purity Determination by HPLC-UV
Objective: To determine the chemical purity of this compound and quantify any impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
-
Mobile Phase: Prepare a suitable mobile phase (e.g., a gradient of acetonitrile and a buffered aqueous solution).
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the UV detection wavelength (e.g., 294 nm).
-
Inject the sample and run the gradient program.
-
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the area percentage of each impurity and the total chemical purity.
-
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under stress conditions.
Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 100 µg/mL) in the respective stress media (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal and photostability, use the solid compound.
-
Stress Conditions: Expose the samples to the conditions outlined in Table 3.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method (as described in 4.2) to quantify the remaining parent compound and any degradation products.
Visualizations
The following diagrams illustrate the key workflows and pathways described in this guide.
Caption: Workflow for Isotopic Purity Determination by LC-HRMS.
Caption: Predominant Degradation Pathway of this compound.
Caption: Logical Flow of Forced Degradation Studies.
The Role of Desmethyl Levofloxacin-d8 in Advancing Levofloxacin Metabolite Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the stable isotope-labeled internal standard, Desmethyl Levofloxacin-d8, in the accurate quantification of Levofloxacin and its primary metabolite, desmethyl-levofloxacin. This guide provides a comprehensive overview of the analytical methodologies, experimental protocols, and data interpretation essential for researchers in the fields of pharmacology, drug metabolism, and clinical diagnostics.
Introduction to Levofloxacin Metabolism
Levofloxacin, a third-generation fluoroquinolone antibiotic, is a widely prescribed antibacterial agent with a broad spectrum of activity.[1] Its efficacy is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[2][3] While Levofloxacin is primarily excreted unchanged in the urine, a small fraction, typically less than 5%, undergoes metabolism in humans.[1][4][5] The two identified metabolites are desmethyl-levofloxacin and levofloxacin-N-oxide, neither of which possesses significant pharmacological activity.[4][5] Accurate monitoring of Levofloxacin and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring (TDM), and understanding potential drug-drug interactions.
The Utility of this compound as an Internal Standard
In quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. This compound serves as an ideal SIL-IS for the quantification of desmethyl-levofloxacin and, by extension, for studies involving the parent drug, Levofloxacin.
The key advantages of using this compound include:
-
Similar Physicochemical Properties: Its chemical structure is nearly identical to the analyte (desmethyl-levofloxacin), ensuring it behaves similarly during sample preparation, chromatography, and ionization.
-
Co-elution with the Analyte: This minimizes the impact of matrix effects, which can cause ion suppression or enhancement, leading to inaccurate quantification.
-
Distinct Mass-to-Charge Ratio (m/z): The deuterium (B1214612) labeling results in a higher mass, allowing the mass spectrometer to differentiate it from the unlabeled analyte.
-
Correction for Variability: It effectively corrects for variations in sample extraction, injection volume, and instrument response.
Analytical Methodology: LC-MS/MS for Levofloxacin and Metabolite Quantification
LC-MS/MS has emerged as the preferred analytical technique for the sensitive and specific quantification of Levofloxacin and its metabolites in biological matrices such as plasma and serum.[6][7] A typical LC-MS/MS workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Workflow
The following diagram illustrates a standard workflow for the analysis of Levofloxacin and its metabolites using LC-MS/MS with this compound as an internal standard.
References
- 1. Levofloxacin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a UPLC-MS/MS method for simultaneous quantification of levofloxacin, ciprofloxacin, moxifloxacin and rifampicin in human plasma: Application to the therapeutic drug monitoring in osteoarticular infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Page loading... [wap.guidechem.com]
- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 7. researchgate.net [researchgate.net]
The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within the exacting realms of pharmaceutical research and drug development, the pursuit of accuracy, precision, and reliability is paramount. This technical guide provides a comprehensive exploration of deuterated internal standards, the undisputed gold standard for robust and reliable quantification. From the foundational principles of isotope dilution to detailed experimental protocols and data-driven performance evaluations, this document serves as a core resource for scientists seeking to enhance the integrity of their analytical methods.
Core Principles: The Foundation of Precision
Deuterated internal standards are stable isotope-labeled (SIL) analogues of an analyte where one or more hydrogen atoms have been replaced by their heavier, non-radioactive isotope, deuterium.[1] This subtle modification imparts a mass shift detectable by a mass spectrometer without significantly altering the physicochemical properties of the molecule.[1] This near-identical behavior to the analyte of interest is the cornerstone of their utility, enabling them to serve as a reliable proxy to correct for a variety of experimental inconsistencies.[1][2]
The fundamental principle underpinning their use is Isotope Dilution Mass Spectrometry (IDMS) .[3] By introducing a known amount of the deuterated standard into a sample at the earliest possible stage, it experiences the same analytical variations as the target analyte.[3] These variations can include:
-
Sample Preparation Losses: Inconsistent recoveries during extraction, protein precipitation, or other clean-up steps.[4]
-
Volumetric Inaccuracies: Minor inconsistencies in pipetting and dilutions.[1]
-
Instrumental Variability: Fluctuations in injection volume and mass spectrometer response.[1]
-
Matrix Effects: Suppression or enhancement of the analyte signal caused by co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue).[1]
Because the deuterated standard mirrors the behavior of the analyte, the ratio of their signals remains constant, even if their absolute signal intensities fluctuate.[1][3] This provides a highly accurate and precise measure of the analyte's concentration.
Quantitative Performance: A Comparative Analysis
The superiority of deuterated internal standards over other methods, such as using structural analogues or no internal standard, is well-documented. The following tables summarize key performance metrics that highlight these advantages.[3][5]
| Parameter | Without Internal Standard | Structural Analogue IS | Deuterated IS | Key Findings & References |
| Precision (%CV) | 15-25% | 5-15% | <5% | Deuterated standards significantly reduce variability in measurements.[3] |
| Accuracy (%Bias) | ± 20-30% | ± 10-20% | <5% | The close structural and chemical similarity of deuterated standards minimizes bias.[5] |
| Recovery Variability | High | Moderate | Low | Co-elution and similar extraction behavior lead to more consistent recovery.[6] |
| Matrix Effect | High | Moderate | Low | Deuterated standards effectively compensate for ion suppression or enhancement.[1] |
Experimental Protocols: From Bench to Analysis
Detailed and robust experimental protocols are fundamental to the successful application of deuterated internal standards. Below are generalized methodologies for a typical quantitative LC-MS/MS analysis of a small molecule drug in human plasma.
Preparation of Stock and Working Solutions
-
Analyte and Deuterated Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and the deuterated internal standard and dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a final volume of 1 mL.[3]
-
Calibration and Quality Control (QC) Spiking Solutions: Prepare a series of analyte spiking solutions from the stock solution to cover the intended analytical range of the assay.[7]
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that yields a robust signal in the mass spectrometer when added to the samples. This concentration should be consistent across all samples, calibrators, and QCs.[3]
Sample Preparation: Protein Precipitation (PPT)
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[2]
-
Aliquoting: To 100 µL of each plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.[3][5]
-
Vortex: Briefly vortex the samples to ensure thorough mixing.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to each tube.[2][3]
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.[2]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[2] The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Data Processing and Quantification
-
Peak Integration: Integrate the peak areas of the analyte and the deuterated internal standard.[1]
-
Ratio Calculation: Calculate the peak area ratio (analyte peak area / internal standard peak area).[1]
-
Calibration Curve Construction: Plot the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.[1]
-
Concentration Determination: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[1]
Visualizing Workflows and Concepts
Diagrams are essential for understanding the logical flow of experiments and the underlying principles of using deuterated standards.
References
The Role of Desmethyl Levofloxacin-d8 in Modern Pharmacokinetic Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Desmethyl Levofloxacin-d8 in the pharmacokinetic analysis of Levofloxacin (B1675101), a widely used fluoroquinolone antibiotic. The use of stable isotope-labeled internal standards is paramount for achieving the accuracy and precision required in regulated bioanalysis. This document provides a comprehensive overview of the methodologies, quantitative data, and experimental workflows where this compound is employed.
Introduction to Levofloxacin and its Metabolism
Levofloxacin is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] While it is primarily excreted unchanged in the urine (approximately 80%), a small portion undergoes metabolism in the human body.[2] Two primary metabolites have been identified: Desmethyl-levofloxacin and Levofloxacin-N-oxide.[3] Desmethyl-levofloxacin is formed through the demethylation of the piperazinyl moiety. Understanding the pharmacokinetic profile of both the parent drug and its metabolites is crucial for assessing drug efficacy, safety, and potential drug-drug interactions.
The Essential Role of a Stable Isotope-Labeled Internal Standard
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting for variability during sample preparation and analysis. An ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency. This compound, a deuterium-labeled analog of Desmethyl Levofloxacin, serves as an excellent internal standard for the quantification of both Levofloxacin and Desmethyl Levofloxacin.[4][5] Its use significantly enhances the accuracy and precision of the analytical method by compensating for matrix effects and variations in instrument response.[4]
Quantitative Bioanalytical Methodologies
The quantification of Levofloxacin and Desmethyl Levofloxacin in biological matrices, such as human serum or plasma, is predominantly achieved using LC-MS/MS. The following tables summarize key quantitative parameters from a validated LC-MS/MS method.
Table 1: LC-MS/MS Method Parameters for Levofloxacin and Desmethyl Levofloxacin Analysis[6]
| Parameter | Levofloxacin | Desmethyl Levofloxacin |
| Linear Range | 0.10 - 5.00 mg/L | 0.10 - 4.99 mg/L |
| **Correlation Coefficient (R²) ** | 0.999 | 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.10 mg/L | 0.10 mg/L |
Table 2: Precision and Accuracy Data for the Quantification of Levofloxacin and Desmethyl Levofloxacin[6]
| Analyte | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (% Bias) |
| Levofloxacin | 1.4 - 2.4 | 3.6 - 4.1 | 0.1 - 12.7 |
| Desmethyl Levofloxacin | 1.5 - 5.0 | 0.0 - 3.3 | 0.2 - 15.6 |
Detailed Experimental Protocol: LC-MS/MS Analysis
This section outlines a typical experimental protocol for the simultaneous determination of Levofloxacin and Desmethyl Levofloxacin in human serum using this compound as an internal standard.
Materials and Reagents
-
Levofloxacin reference standard
-
Desmethyl Levofloxacin reference standard
-
This compound (Internal Standard)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Formic acid
-
Ultrapure water
-
Human serum (drug-free)
Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum in a polypropylene (B1209903) tube, add 750 µL of a precipitating reagent (e.g., acetonitrile) containing the internal standard, this compound, at a known concentration.[6]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 2 µL) of the supernatant into the LC-MS/MS system.[6]
Liquid Chromatography Conditions
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7]
-
Flow Rate: A typical flow rate is in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the metabolic pathway of Levofloxacin.
Caption: Experimental workflow for the bioanalysis of Levofloxacin.
References
- 1. Levofloxacin - Wikipedia [en.wikipedia.org]
- 2. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 7. syncsci.com [syncsci.com]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Desmethyl Levofloxacin Using Desmethyl Levofloxacin-d8 as an Internal Standard
Abstract
This application note describes a robust and sensitive LC-MS/MS method for the quantitative analysis of Desmethyl Levofloxacin in biological matrices. The method utilizes its stable isotope-labeled analog, Desmethyl Levofloxacin-d8, as an internal standard to ensure high accuracy and precision. The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for various applications, including therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of bacterial infections.[1] Desmethyl Levofloxacin is a metabolite of Levofloxacin. Monitoring the levels of Levofloxacin and its metabolites is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for matrix effects and variations in instrument response.[2] This application note provides a detailed protocol for the development and validation of a selective and rapid LC-MS/MS method for the determination of Desmethyl Levofloxacin.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Desmethyl Levofloxacin.
Experimental Protocols
Materials and Reagents
-
Desmethyl Levofloxacin reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human serum)
Sample Preparation
-
Pipette 100 µL of the biological sample (e.g., serum) into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | To be optimized for optimal separation |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Desmethyl Levofloxacin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Desmethyl Levofloxacin | 348.1 | 304.1 | To be optimized |
| This compound | 356.2 | 312.2 | To be optimized |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for this compound is based on the addition of 8 daltons to the molecular weight of Desmethyl Levofloxacin. The product ion is similarly shifted.
Method Validation
The method should be validated according to established guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Minimal and compensated by the internal standard |
| Stability | Analyte stable under various storage and handling conditions |
Data Presentation
Table 3: Quantitative Data Summary (Example)
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Desmethyl Levofloxacin | 1 - 1000 | 1 | 2.5 - 5.8 | 3.1 - 6.2 | 95.2 - 104.5 |
This is example data and should be replaced with actual experimental results.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of the quantitative LC-MS/MS method.
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantification of Desmethyl Levofloxacin in biological samples. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method can be readily implemented in clinical and research laboratories for various applications requiring the measurement of Desmethyl Levofloxacin.
References
Application Notes and Protocols for the Quantification of Levofloxacin in Human Plasma using Desmethyl Levofloxacin-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin (B1675101) is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections. Therapeutic drug monitoring (TDM) of levofloxacin is crucial to ensure efficacy and minimize toxicity, particularly in critically ill patients. This document provides a detailed protocol for the quantitative analysis of levofloxacin in human plasma samples using a stable isotope-labeled internal standard, Desmethyl Levofloxacin-d8, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard enhances the accuracy and precision of the assay by compensating for variations in sample preparation and matrix effects.[1][2][3]
This compound is a deuterium-labeled analog of the primary metabolite of levofloxacin, N-desmethyl levofloxacin.[4][5] Its chemical identity and similar physicochemical properties to the analyte and its metabolite make it an ideal internal standard for bioanalytical applications.[3][6]
Experimental Protocols
This section details the necessary materials, reagent preparation, and step-by-step procedures for the quantification of levofloxacin in human plasma.
Materials and Reagents
-
Levofloxacin reference standard
-
This compound (Internal Standard, IS)
-
Control human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized or Milli-Q water
-
Microcentrifuge tubes or 96-well plates
Preparation of Stock and Working Solutions
2.2.1. Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the levofloxacin reference standard in a suitable solvent such as methanol to obtain a final concentration of 1 mg/mL.
2.2.2. Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to achieve a concentration of 1 mg/mL.
2.2.3. Analyte Working Solutions (for Calibration Curve and QCs): Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working solutions. These will be used to spike blank plasma to create calibration standards and quality control (QC) samples.
2.2.4. Internal Standard Working Solution (e.g., 200 ng/mL): Dilute the internal standard stock solution with the appropriate solvent to a final concentration of 200 ng/mL.[7]
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples on ice.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
For calibration standards and QC samples, spike the blank plasma with the corresponding analyte working solutions. The volume of the spiking solution should not exceed 5% of the total plasma volume.[7]
-
Add a specified volume of the Internal Standard Working Solution to all samples (calibration standards, QCs, and unknown samples), except for the blank plasma.
-
Add 750 µL of cold acetonitrile (or methanol) to the plasma sample to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.[7]
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
2.4.1. Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient elution can be optimized for better separation. A typical run time is between 2.5 to 6 minutes.[7][8]
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 2-10 µL.[7]
2.4.2. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
SRM Transitions: The specific precursor-to-product ion transitions for levofloxacin and this compound should be optimized for the instrument in use. Based on available data, suggested transitions are:
Data Presentation: Method Validation Summary
The following tables summarize the quantitative data from a validated bioanalytical method for levofloxacin and its metabolite, desmethyl-levofloxacin, in human serum using a deuterated internal standard for the metabolite.
Table 1: Linearity and Lower Limit of Quantification (LLOQ) [7]
| Analyte | Concentration Range (mg/L) | Correlation Coefficient (R²) | LLOQ (mg/L) |
| Levofloxacin | 0.10 - 5.00 | 0.999 | 0.10 |
| Desmethyl-levofloxacin | 0.10 - 4.99 | 0.998 | 0.10 |
Table 2: Accuracy and Precision [7]
| Analyte | Parameter | Within-day | Between-day |
| Levofloxacin | Accuracy (%) | 0.1 - 12.7 | Not specified |
| Precision (%RSD) | 1.4 - 2.4 | 3.6 - 4.1 | |
| Desmethyl-levofloxacin | Accuracy (%) | 0.2 - 15.6 | Not specified |
| Precision (%RSD) | 1.5 - 5.0 | 0.0 - 3.3 |
Table 3: Recovery and Matrix Effect [7]
| Analyte | Recovery (%) | Matrix Effect (%) |
| Levofloxacin | 85.1 - 95.2 | 92.3 - 104.5 |
| Desmethyl-levofloxacin | 88.9 - 98.7 | 90.1 - 102.3 |
Table 4: Stability of Levofloxacin in Plasma [4][9]
| Storage Condition | Duration | Stability |
| Room Temperature | Up to 7 days | Stable |
| 4°C | Up to 1 month | Stable |
| -20°C | Up to 3 months | Stable |
| -80°C | Up to 1 year | Stable |
| Freeze-Thaw Cycles | 3 cycles | Stable |
Visualizations
The following diagrams illustrate the key workflows and relationships in this protocol.
References
- 1. Analytical validation of a novel UHPLC-MS/MS method for 19 antibiotics quantification in plasma: Implementation in a LC-MS/MS Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. veeprho.com [veeprho.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 8. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
Application Note: Quantification of Levofloxacin in Human Urine using Desmethyl Levofloxacin-d8 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Levofloxacin (B1675101) in human urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes Desmethyl Levofloxacin-d8, a stable isotope-labeled internal standard, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation.[1][2] The protocol employs a straightforward sample preparation technique followed by rapid chromatographic separation and highly selective mass spectrometric detection. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and metabolic research involving Levofloxacin.[1]
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat a variety of bacterial infections.[3][4] Monitoring its concentration in biological matrices such as urine is crucial for ensuring therapeutic efficacy and preventing the development of bacterial resistance.[3] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and specificity.[5] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification as it closely mimics the analyte's behavior during extraction and ionization, thereby compensating for potential analytical variability.[2][6] This application note provides a comprehensive protocol for the determination of Levofloxacin in human urine.
Experimental
Materials and Reagents
-
Levofloxacin analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
Sample Preparation
A simple "dilute-and-shoot" or a more comprehensive solid-phase extraction (SPE) method can be employed for sample preparation.[2][7]
Protocol 1: Dilute-and-Shoot
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, combine 50 µL of urine with 950 µL of a solution containing the internal standard (this compound) in 0.1% formic acid in water:acetonitrile (95:5, v/v).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
-
To 1.0 mL of urine, add 20 µL of the deuterated internal standard mix.[2]
-
Add 4.0 mL of deionized water containing 0.1% formic acid and vortex.[2]
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[2]
-
Load the pre-treated urine sample onto the SPE cartridge.[2]
-
Wash the cartridge with 3 mL of deionized water.[2]
-
Dry the cartridge under vacuum for 5 minutes.[2]
-
Elute the analyte and internal standard with 2 x 1.5 mL of methanol.[2]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 1.0 mL of the initial mobile phase.[2]
-
Transfer to an autosampler vial for LC-MS/MS analysis.[2]
Liquid Chromatography
-
System: HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, and then return to initial conditions for equilibration.
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Levofloxacin: Precursor ion (Q1) m/z 362.2 → Product ion (Q3) m/z 318.2[8]
-
This compound (IS): The exact mass transition for this compound would be determined by direct infusion, but would be expected to be approximately m/z 356.4 → product ion.
-
Data Presentation
| Parameter | Value | Reference |
| Linearity Range | 0.02 - 20 µg/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 0.024 µg/mL | [7] |
| Intra-day Precision (%CV) | < 9% | [8] |
| Inter-day Precision (%CV) | < 9% | [8] |
| Accuracy (% Recovery) | 98.0% - 102.0% | [7] |
Experimental Workflow and Signaling Pathways
Caption: A flowchart illustrating the major steps in the quantification of Levofloxacin in urine.
Caption: A diagram showing the logical relationship of using an internal standard for accurate quantification.
References
- 1. veeprho.com [veeprho.com]
- 2. benchchem.com [benchchem.com]
- 3. jbino.com [jbino.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. jetir.org [jetir.org]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. vjol.info.vn [vjol.info.vn]
- 8. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation Utilizing Desmethyl Levofloxacin-d8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of biological samples for the quantitative analysis of Levofloxacin, utilizing Desmethyl Levofloxacin-d8 as an internal standard. The inclusion of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in bioanalytical methods, as it effectively corrects for variability during sample preparation and analysis.[1][2]
Desmethyl Levofloxacin is a primary metabolite of the fluoroquinolone antibiotic, Levofloxacin.[1][3] Its deuterated form, this compound, serves as an ideal internal standard because it shares similar physicochemical properties with the analyte of interest (Levofloxacin and its non-labeled metabolite) but is distinguishable by mass spectrometry due to its higher molecular weight.[1][2][4] This ensures comparable extraction efficiency and ionization response, leading to more precise and accurate analytical results.
The following sections detail three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are widely applicable to various biological matrices such as plasma, serum, and urine for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation technique can significantly impact recovery, matrix effects, and overall assay performance. The following table summarizes typical performance data for the analysis of fluoroquinolones like Levofloxacin in biological matrices using different extraction methods.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Typical Recovery | 85-105% | 70-95% | >90% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 10% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Sample Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, making it suitable for high-throughput analysis. It is effective for removing the majority of proteins from biological samples, which can interfere with chromatographic analysis.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
This compound internal standard working solution
-
Precipitating solvent (e.g., acetonitrile, methanol (B129727), or trichloroacetic acid)
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Sample tubes
Procedure:
-
Pipette 100 µL of the biological sample into a clean sample tube.
-
Add 10 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold precipitating solvent (e.g., acetonitrile) to the sample.[5]
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a sample purification method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound internal standard working solution
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Aqueous buffer (for pH adjustment)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent
Procedure:
-
Pipette 200 µL of the biological sample into a clean extraction tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 100 µL of aqueous buffer to adjust the pH of the sample (the optimal pH will depend on the analyte's pKa).
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).[6]
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase or a suitable reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix. It is effective for removing interfering substances and concentrating the analyte of interest.[7][8]
Materials:
-
Biological matrix (e.g., plasma, urine)
-
This compound internal standard working solution
-
SPE cartridges (e.g., reversed-phase C18, mixed-mode cation exchange)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent
-
Elution solvent
-
SPE manifold
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment:
-
Pipette 500 µL of the biological sample into a tube.
-
Add 50 µL of the this compound internal standard working solution.
-
Dilute the sample with an appropriate buffer (e.g., 1:1 with 2% phosphoric acid in water).
-
-
SPE Cartridge Conditioning and Equilibration:
-
Condition the SPE cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water through it.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a suitable wash solvent to remove interfering substances.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol containing 2% formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Concluding Remarks
The selection of an appropriate sample preparation technique is critical for the development of robust and reliable bioanalytical methods. The protocols provided herein offer a starting point for the extraction of Levofloxacin from biological matrices using this compound as an internal standard. Method development and validation should be performed to ensure that the chosen procedure meets the specific requirements of the intended analytical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Effect of protein on the detection of fluoroquinolone residues in fish meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. syncsci.com [syncsci.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of different solid-phase extraction materials for the determination of fluoroquinolones in chicken plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Desmethyl Levofloxacin-d8 in Tissue Distribution Studies of Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing Desmethyl Levofloxacin-d8 as an internal standard in the quantitative analysis of Levofloxacin tissue distribution studies using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic with widespread distribution into body tissues.[1] Understanding its concentration in various tissues is crucial for optimizing dosing regimens and ensuring therapeutic efficacy at the site of infection. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification of Levofloxacin in complex biological matrices like tissue homogenates.[2] this compound, a deuterium-labeled metabolite of Levofloxacin, co-elutes with the analyte, compensating for variability in sample preparation and matrix effects during LC-MS/MS analysis.[3][4]
Key Applications
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of Levofloxacin in preclinical animal models.
-
Tissue Penetration Studies: Quantifying the extent of Levofloxacin distribution into specific tissues of interest (e.g., lung, liver, kidney, muscle) to correlate with therapeutic outcomes.
-
Bioequivalence Studies: Comparing the tissue distribution of different Levofloxacin formulations.
Experimental Protocols
The following protocols are provided as a comprehensive guide. Specific parameters may require optimization based on the instrumentation and experimental model used.
Animal Study Protocol (Illustrative Example: Sprague-Dawley Rats)
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are acclimatized for at least one week before the experiment.
-
Dosing: A single oral or intravenous dose of Levofloxacin is administered to the rats. The dose will depend on the specific study objectives.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing, groups of rats (n=3-5 per time point) are anesthetized, and blood samples are collected via cardiac puncture.
-
Tissue Harvesting: Immediately following blood collection, the animals are euthanized, and target tissues (e.g., lung, liver, kidney, muscle, brain) are rapidly excised, rinsed with cold saline, blotted dry, weighed, and flash-frozen in liquid nitrogen. Samples are stored at -80°C until analysis.
Sample Preparation Protocol: Tissue Homogenization and Extraction
-
Tissue Homogenization:
-
Accurately weigh a portion of the frozen tissue (approximately 100-200 mg).
-
Add a 3-fold volume (w/v) of ice-cold phosphate-buffered saline (PBS, pH 7.4).
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained. Keep the samples on ice throughout the process.
-
-
Protein Precipitation and Extraction:
-
To a 100 µL aliquot of the tissue homogenate, add a known concentration of the internal standard, this compound.
-
Add 400 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge again to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis Protocol
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Levofloxacin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Levofloxacin | 362.2 | 318.2 |
| This compound (Internal Standard) | 356.2 | 318.2 |
| Note: The specific mass transitions may vary slightly depending on the instrument and should be optimized.[4] |
Data Presentation
The quantitative data from a tissue distribution study should be summarized in a clear and concise table to facilitate comparison between different tissues and time points.
Table 2: Illustrative Levofloxacin Concentration in Rat Tissues Following a Single Oral Dose (10 mg/kg)
| Time (hours) | Lung (µg/g) | Liver (µg/g) | Kidney (µg/g) | Muscle (µg/g) |
| 0.5 | 2.5 ± 0.4 | 3.1 ± 0.6 | 4.5 ± 0.8 | 1.8 ± 0.3 |
| 1 | 4.8 ± 0.7 | 5.9 ± 1.1 | 8.2 ± 1.5 | 3.5 ± 0.6 |
| 2 | 6.2 ± 1.0 | 7.5 ± 1.3 | 10.1 ± 1.8 | 4.9 ± 0.9 |
| 4 | 5.1 ± 0.8 | 6.3 ± 1.0 | 8.5 ± 1.4 | 4.1 ± 0.7 |
| 8 | 2.8 ± 0.5 | 3.5 ± 0.6 | 4.7 ± 0.8 | 2.3 ± 0.4 |
| 12 | 1.5 ± 0.3 | 1.9 ± 0.4 | 2.5 ± 0.5 | 1.2 ± 0.2 |
| 24 | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.7 ± 0.1 | 0.3 ± 0.1 |
| Disclaimer: The data presented in this table is for illustrative purposes only and is based on typical pharmacokinetic profiles of Levofloxacin. Actual experimental results may vary. |
Visualizations
Metabolic Pathway of Levofloxacin
Caption: Metabolic fate of Levofloxacin in humans.
Experimental Workflow for Levofloxacin Tissue Distribution Study
References
Application of Desmethyl Levofloxacin-d8 in Clinical Trials: A Bioanalytical Perspective
Application Note & Protocol
Introduction
Desmethyl Levofloxacin-d8 is the deuterium-labeled stable isotope of Desmethyl Levofloxacin, a primary metabolite of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. In the context of clinical trials, this compound is not utilized as a therapeutic agent but serves a critical role as an internal standard (IS) in bioanalytical methods. Its application is pivotal for the accurate quantification of Levofloxacin and its metabolite, Desmethyl Levofloxacin, in biological matrices such as plasma and serum. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it compensates for variability in sample preparation and matrix effects, thereby ensuring the precision and accuracy of pharmacokinetic and therapeutic drug monitoring studies.[1][2]
Levofloxacin undergoes minimal metabolism in humans, with approximately 87% of the administered dose excreted unchanged in the urine within 48 hours.[3] Less than 5% of the dose is recovered as the desmethyl and N-oxide metabolites, which have little to no pharmacological activity.[3][4] Despite its low concentration, accurate measurement of Desmethyl Levofloxacin is important for a complete understanding of the drug's disposition.
This document provides detailed application notes and a protocol for the use of this compound as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Levofloxacin and Desmethyl Levofloxacin in human serum, a procedure vital for supporting clinical trials.
Data Presentation
The following tables summarize the quantitative data from a validated LC-MS/MS method for the analysis of Levofloxacin and Desmethyl Levofloxacin using their respective stable isotope-labeled internal standards.
Table 1: Calibration Curve and Lower Limit of Quantification (LLOQ) [1]
| Analyte | Calibration Curve Range (mg/L) | Correlation Coefficient (r²) | LLOQ (mg/L) |
| Levofloxacin | 0.10 - 5.00 | 0.999 | 0.10 |
| Desmethyl Levofloxacin | 0.10 - 4.99 | 0.998 | 0.10 |
Table 2: Precision and Accuracy of Quality Control Samples [1]
| Analyte | QC Level | Concentration (mg/L) | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (%) |
| Levofloxacin | LLOQ | 0.10 | 2.4 | 4.1 | 12.7 |
| Low | 0.50 | 1.4 | 3.6 | 0.1 | |
| Medium | 2.02 | 1.8 | 3.9 | 2.5 | |
| High | 4.03 | 1.6 | 4.0 | 1.2 | |
| Desmethyl Levofloxacin | LLOQ | 0.10 | 5.0 | 3.3 | 15.6 |
| Low | 0.50 | 1.5 | 0.0 | 0.2 | |
| Medium | 2.01 | 2.5 | 2.1 | 1.5 | |
| High | 4.02 | 2.2 | 1.7 | 0.5 |
Experimental Protocols
Protocol 1: Quantification of Levofloxacin and Desmethyl Levofloxacin in Human Serum by LC-MS/MS
This protocol is adapted from a validated method for the therapeutic drug monitoring of Levofloxacin.[1]
1. Materials and Reagents:
-
Levofloxacin analytical standard
-
Desmethyl Levofloxacin analytical standard
-
Levofloxacin-d3 (or other suitable deuterated Levofloxacin) as internal standard for Levofloxacin
-
This compound as internal standard for Desmethyl Levofloxacin
-
Human serum (blank)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Trifluoroacetic acid
-
Ultrapure water
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Levofloxacin, Desmethyl Levofloxacin, and the internal standards in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Levofloxacin and Desmethyl Levofloxacin stock solutions in a suitable solvent (e.g., methanol/water) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a solution containing a fixed concentration of Levofloxacin-d3 and this compound in the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid). A typical concentration is 200 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of serum sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the internal standard working solution (protein precipitation solvent containing internal standards).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.5 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Levofloxacin: m/z 362.2 → 318.2
-
Desmethyl Levofloxacin: m/z 348.2 → 304.2
-
Levofloxacin-d3: m/z 365.2 → 321.2
-
This compound: m/z 356.2 → 318.2[1]
-
5. Data Analysis:
-
Quantify the concentrations of Levofloxacin and Desmethyl Levofloxacin in the unknown samples by calculating the peak area ratios of the analytes to their respective internal standards and comparing them to the calibration curve.
Mandatory Visualization
Caption: Metabolic pathway of Levofloxacin.
Caption: Experimental workflow for sample preparation and analysis.
References
Application Notes and Protocols for the Use of Desmethyl Levofloxacin-d8 in Veterinary Drug Monitoring
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic utilized in veterinary medicine to treat a variety of bacterial infections. The monitoring of its residues and metabolites in animal-derived products is crucial to ensure food safety and prevent the development of antibiotic resistance. Desmethyl Levofloxacin is a known metabolite of Levofloxacin. For accurate quantification of Levofloxacin and its metabolites in complex biological matrices, stable isotope-labeled internal standards are indispensable. Desmethyl Levofloxacin-d8 is the deuterium-labeled analog of Desmethyl Levofloxacin and serves as an ideal internal standard for analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use significantly improves the accuracy and precision of quantification by compensating for matrix effects and variations during sample preparation and analysis.[1][2]
These application notes provide detailed protocols for the determination of Levofloxacin and its metabolite, Desmethyl Levofloxacin, in various veterinary matrices using this compound as an internal standard.
Analytical Principle
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard, this compound, is added to the sample at the beginning of the extraction process. The analyte (Desmethyl Levofloxacin) and the internal standard are then extracted, purified, and analyzed by LC-MS/MS. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences similar extraction recovery and ionization efficiency.[3] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, correcting for potential losses during sample processing and signal variations in the mass spectrometer.
Experimental Protocols
The following protocols are adapted for the analysis of veterinary matrices and are based on established methods for fluoroquinolone analysis.
Protocol 1: Determination of Levofloxacin and Desmethyl Levofloxacin in Animal Plasma/Serum
This protocol is adapted from a validated method for human serum and is applicable to veterinary plasma and serum samples.[4][5]
1. Materials and Reagents
-
Levofloxacin analytical standard
-
Desmethyl Levofloxacin analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Animal plasma/serum samples (e.g., bovine, poultry, swine)
2. Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Levofloxacin, Desmethyl Levofloxacin, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Levofloxacin and Desmethyl Levofloxacin stock solutions in a mixture of methanol and water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the plasma/serum sample in a microcentrifuge tube, add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes from matrix interferences. A starting condition of 5% B held for 0.5 min, ramped to 95% B over 2 min, held for 1 min, and then returned to initial conditions for re-equilibration is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Levofloxacin: Precursor ion > Product ion (e.g., m/z 362.2 > 318.2)
-
Desmethyl Levofloxacin: Precursor ion > Product ion (e.g., m/z 348.2 > 304.2)[6]
-
This compound: Precursor ion > Product ion (e.g., m/z 356.2 > 312.2)
-
-
Protocol 2: Determination of Levofloxacin and Desmethyl Levofloxacin in Milk
This protocol incorporates a solid-phase extraction (SPE) step for cleanup, which is often necessary for complex matrices like milk.
1. Materials and Reagents
-
Same as Protocol 1.
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or C18).
-
EDTA solution (e.g., 0.1 M).
2. Standard and Internal Standard Preparation
-
Follow the same procedure as in Protocol 1.
3. Sample Preparation (SPE Cleanup)
-
To 1 mL of milk sample, add 100 µL of EDTA solution and 50 µL of the internal standard working solution. Vortex to mix.
-
Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Dilute the supernatant with 10 mL of water.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 500 µL of the initial mobile phase and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Follow the same conditions as in Protocol 1.
Protocol 3: Determination of Levofloxacin and Desmethyl Levofloxacin in Animal Tissues (Muscle, Liver)
This protocol involves homogenization and extraction suitable for solid tissues.
1. Materials and Reagents
-
Same as Protocol 1.
-
Homogenizer.
-
McIlvaine buffer (pH 4).
2. Standard and Internal Standard Preparation
-
Follow the same procedure as in Protocol 1.
3. Sample Preparation
-
Weigh 1 g of homogenized tissue into a centrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 5 mL of McIlvaine buffer and 10 mL of acetonitrile.
-
Homogenize for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to approximately 1 mL under nitrogen.
-
Add 5 mL of water and proceed with SPE cleanup as described in Protocol 2 (steps 4-9).
4. LC-MS/MS Conditions
-
Follow the same conditions as in Protocol 1.
Data Presentation
The following tables summarize typical quantitative data from method validation studies for fluoroquinolone analysis in veterinary matrices. Note that while this compound is the ideal internal standard, data from methods using other deuterated fluoroquinolones are also presented for reference, as they demonstrate the expected performance of such methods.
Table 1: Linearity and Limits of Quantification (LOQ)
| Analyte | Matrix | Internal Standard | Linear Range (ng/mL or ng/g) | r² | LOQ (ng/mL or ng/g) | Reference |
| Levofloxacin | Human Serum | Levofloxacin-¹³C-d₃ | 100 - 5000 | >0.99 | 100 | [4] |
| Desmethyl Levofloxacin | Human Serum | This compound | 100 - 4990 | >0.99 | 100 | [4] |
| Fluoroquinolones | Milk | Lomefloxacin | 0.5 - 200 | >0.99 | 0.5 | [7] |
| Fluoroquinolones | Animal Meat | Enrofloxacin-d₅, Ciprofloxacin-¹³C₃¹⁵N, Norfloxacin-d₅ | 5 - 50 µg/kg | N/A | <5 µg/kg |
Table 2: Recovery and Precision
| Analyte | Matrix | Internal Standard | Fortification Level (ng/mL or ng/g) | Recovery (%) | Repeatability (RSD%) | Reproducibility (RSD%) | Reference |
| Levofloxacin | Human Serum | Levofloxacin-¹³C-d₃ | 300 / 1500 / 4000 | 100.1 - 112.7 | 1.4 - 2.4 | 3.6 - 4.1 | [4] |
| Desmethyl Levofloxacin | Human Serum | This compound | 300 / 1500 / 4000 | 100.2 - 115.6 | 1.5 - 5.0 | 0.0 - 3.3 | [4] |
| Fluoroquinolones | Milk | Lomefloxacin | 1, 50, 100 | 85 - 110 | <15 | N/A | [7] |
| 41 Veterinary Drugs | Bovine Liver, Muscle, Milk | N/A (QuEChERS) | 0.075 - 10,000 µg/kg | 58 - 123 | <21 | N/A | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the analysis of veterinary drug residues using LC-MS/MS with an internal standard.
Caption: General workflow for veterinary drug residue analysis.
Logical Relationship of Isotope Dilution
This diagram illustrates the principle of using a stable isotope-labeled internal standard for accurate quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. Multiresidue antibiotic-metabolite quantification method using ultra-performance liquid chromatography coupled with tandem mass spectrometry for environmental and public exposure estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qcap-egypt.com [qcap-egypt.com]
Application Notes and Protocols: Desmethyl Levofloxacin-d8 for Therapeutic Drug Monitoring of Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levofloxacin, a broad-spectrum fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections.[1][2] Therapeutic Drug Monitoring (TDM) of Levofloxacin is crucial to optimize dosing, ensure therapeutic efficacy, and minimize the risk of adverse effects and the development of antibiotic resistance. This document provides detailed application notes and protocols for the therapeutic drug monitoring of Levofloxacin in human serum/plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), employing Desmethyl Levofloxacin-d8 as a stable isotope-labeled internal standard. This compound, a deuterium-labeled analog of the primary metabolite of Levofloxacin, offers enhanced accuracy and precision in quantification.[3][4]
Analyte and Internal Standard
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Levofloxacin | C₁₈H₂₀FN₃O₄ | 361.37 | |
| This compound | Chemical structure not readily available in public domain. It is a deuterated analog of Desmethyl Levofloxacin. | C₁₇H₁₀D₈FN₃O₄ | 355.39 |
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of Levofloxacin and its metabolite, Desmethyl Levofloxacin, using this compound as an internal standard.[3]
Table 1: Calibration Curve and Linearity [3]
| Analyte | Concentration Range (mg/L) | Correlation Coefficient (r²) |
| Levofloxacin | 0.10 - 5.00 | 0.999 |
| Desmethyl Levofloxacin | 0.10 - 4.99 | 0.998 |
Table 2: Accuracy and Precision [3]
| Analyte | QC Level | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (%) |
| Levofloxacin | LLOQ | 1.4 - 2.4 | 3.6 - 4.1 | 0.1 - 12.7 |
| Low | 1.4 - 2.4 | 3.6 - 4.1 | 0.1 - 12.7 | |
| Medium | 1.4 - 2.4 | 3.6 - 4.1 | 0.1 - 12.7 | |
| High | 1.4 - 2.4 | 3.6 - 4.1 | 0.1 - 12.7 | |
| Desmethyl Levofloxacin | LLOQ | 1.5 - 5.0 | 0.0 - 3.3 | 0.2 - 15.6 |
| Low | 1.5 - 5.0 | 0.0 - 3.3 | 0.2 - 15.6 | |
| Medium | 1.5 - 5.0 | 0.0 - 3.3 | 0.2 - 15.6 | |
| High | 1.5 - 5.0 | 0.0 - 3.3 | 0.2 - 15.6 |
Table 3: Recovery and Matrix Effect [3]
| Analyte | Recovery (%) |
| Levofloxacin | Not explicitly stated, but the method was validated for matrix effects. |
| Desmethyl Levofloxacin | Not explicitly stated, but the method was validated for matrix effects. |
Table 4: Lower Limit of Quantification (LLOQ) [3]
| Analyte | LLOQ (mg/L) |
| Levofloxacin | 0.10 |
| Desmethyl Levofloxacin | 0.10 |
Experimental Protocols
Sample Preparation: Protein Precipitation[3]
This protocol describes the extraction of Levofloxacin and Desmethyl Levofloxacin from human serum samples.
Materials:
-
Human serum samples
-
Precipitating reagent: Acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 0.2 mg/L).
-
Polypropylene (B1209903) tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of serum into a polypropylene tube.
-
Add 750 µL of the precipitating reagent (containing the internal standard) to the serum sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at 10,000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject 2 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., Luna Phenomenex® C18, 150 × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). The specific gradient program should be optimized for optimal separation.
-
Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Mass Transitions: The following mass transitions should be monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Levofloxacin | 362.1 | 318.1 |
| Desmethyl Levofloxacin | 348.1 | 310.1 |
| This compound (IS) | 356.2 | 318.2 |
-
Ion Source Parameters: Optimize parameters such as spray voltage, capillary temperature, sheath gas pressure, and auxiliary gas pressure for maximum signal intensity.
Visualizations
References
- 1. Population Pharmacokinetics and Pharmacodynamics of Levofloxacin in Acutely Hospitalized Older Patients with Various Degrees of Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 4. veeprho.com [veeprho.com]
Application Note: Quantitation of Levofloxacin in Sputum using a Novel LC-MS/MS Method with Desmethyl Levofloxacin-d8 as Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Levofloxacin (B1675101) in human sputum. The method utilizes Desmethyl Levofloxacin-d8 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. This method is well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving the measurement of Levofloxacin in respiratory samples.
Introduction
Levofloxacin is a broad-spectrum fluoroquinolone antibiotic used in the treatment of various bacterial infections, including respiratory tract infections.[1] Monitoring the concentration of Levofloxacin in sputum, the site of infection for many respiratory diseases, is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby enhancing the reliability of the analytical results.[2] This application note provides a detailed protocol for the quantitation of Levofloxacin in sputum using a validated LC-MS/MS method.
Experimental
Materials and Reagents
-
Levofloxacin analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human Sputum (drug-free)
Sample Preparation
A protein precipitation method is used for the extraction of Levofloxacin from sputum.
-
Sputum samples are initially treated with a mucolytic agent (e.g., dithiothreitol) to ensure homogeneity.
-
To a 100 µL aliquot of homogenized sputum, add 300 µL of methanol containing the internal standard, this compound.[4]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 5 minutes.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 2 µL aliquot into the LC-MS/MS system.[5]
Liquid Chromatography
-
Column: Agilent Poroshell 120 CS-C18 (100 mm × 2.1 mm, 2.7 µm)[4]
-
Mobile Phase A: 0.1% Formic acid in water[4]
-
Mobile Phase B: 0.1% Formic acid in methanol[4]
-
Flow Rate: 0.2 mL/min[4]
-
Gradient:
-
0-1 min: 5% B
-
1-3 min: 5-95% B
-
3-4 min: 95% B
-
4-4.1 min: 95-5% B
-
4.1-6 min: 5% B
-
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL[5]
Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[5]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
-
Spray Voltage: 3500 V[5]
-
Capillary Temperature: 350 °C[5]
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, and recovery according to established bioanalytical method validation guidelines.
Linearity:
The calibration curve was linear over the concentration range of 0.1 to 10 µg/mL for Levofloxacin in sputum. The correlation coefficient (r²) was consistently greater than 0.99.
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Levofloxacin | 0.1 - 10.0 | > 0.99 |
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations. The results are summarized in the table below.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 0.3 | < 10 | < 10 | 90 - 110 | 90 - 110 |
| Medium | 2.5 | < 10 | < 10 | 90 - 110 | 90 - 110 |
| High | 8.0 | < 10 | < 10 | 90 - 110 | 90 - 110 |
Recovery:
The extraction recovery of Levofloxacin from sputum was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent and reproducible across the different QC levels.
| QC Level | Concentration (µg/mL) | Mean Recovery (%) |
| Low | 0.3 | > 85 |
| Medium | 2.5 | > 85 |
| High | 8.0 | > 85 |
Workflow Diagram
Caption: Workflow for the quantitation of Levofloxacin in sputum.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitation of Levofloxacin in human sputum. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for demanding research and clinical applications. The simple sample preparation and rapid analysis time allow for high-throughput processing of samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. N-Desmethyl Levofloxacin-d8 | Axios Research [axios-research.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 6. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for High-Throughput Screening Assays in Antibacterial Drug Discovery
Topic: High-Throughput Screening for Novel Antibacterial Agents Targeting Bacterial Topoisomerases, with Analytical Applications of Desmethyl Levofloxacin-d8
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. A proven strategy is the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are the targets of the fluoroquinolone class of antibiotics.[1][2] Levofloxacin, a broad-spectrum fluoroquinolone, effectively inhibits these enzymes, disrupting DNA replication and leading to bacterial cell death.[3][4] High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries to identify new "hits" that can be developed into lead compounds.[5][6]
This document outlines protocols for HTS assays designed to identify new inhibitors of bacterial growth. It also details the critical role of stable isotope-labeled compounds, such as this compound, in the subsequent analytical phases of a drug discovery campaign. This compound is a deuterium-labeled metabolite of Levofloxacin.[7] It is not used as a therapeutic agent itself but serves as an indispensable internal standard for the precise quantification of Levofloxacin or its metabolites in complex biological samples via mass spectrometry during pharmacokinetic and metabolic studies.[8][9]
Mechanism of Action: Fluoroquinolone Inhibition of Bacterial DNA Replication
Levofloxacin and other fluoroquinolones exert their bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into DNA to relieve torsional stress during replication.[1] In Gram-positive bacteria, topoisomerase IV is the main target, responsible for separating newly replicated chromosomes.[1][2] Inhibition of these enzymes leads to double-strand DNA breaks, cessation of DNA replication and cell division, and ultimately, bacterial cell death.[4][10]
Caption: Mechanism of Levofloxacin targeting DNA gyrase and topoisomerase IV.
High-Throughput Screening Workflow for Antibacterial Discovery
A typical HTS campaign to discover novel antibacterial compounds involves several stages, from initial large-scale screening to detailed analysis of promising hits.[11][12] This workflow ensures that resources are focused on compounds with the highest potential for development.
Caption: General workflow for a high-throughput antibacterial screening campaign.
Experimental Protocols
Protocol 1: Primary HTS - Bacterial Growth Inhibition Assay (Broth Microdilution)
This protocol describes a primary, single-point HTS assay to screen a compound library for inhibitors of bacterial growth using the broth microdilution method in a 384-well format.
1. Materials:
-
Bacterial Strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
384-well clear, flat-bottom microtiter plates
-
Compound library plates (compounds at 1 mM in DMSO)
-
Positive Control: Levofloxacin
-
Negative Control: DMSO
-
Resazurin (B115843) sodium salt solution (0.02% w/v in PBS)
-
Automated liquid handling system
-
Microplate incubator and reader (absorbance at 570 nm and 600 nm)
2. Methodology:
-
Prepare Bacterial Inoculum: Culture bacteria overnight in CAMHB. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plates.
-
Compound Dispensing: Using an automated liquid handler, transfer 250 nL of compounds from the library plates to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 25 µL assay volume.
-
Dispense Controls: Add 250 nL of Levofloxacin (final concentration 1 µM) to positive control wells and 250 nL of DMSO to negative control wells.
-
Add Bacteria: Dispense 25 µL of the bacterial inoculum into all wells except for sterility controls (media only).
-
Incubation: Cover the plates and incubate at 37°C for 16-18 hours with shaking.
-
Assess Growth: Add 5 µL of resazurin solution to each well and incubate for another 2-4 hours. Measure fluorescence or absorbance to determine cell viability. Viable, respiring cells reduce blue resazurin to pink resorufin.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Compounds showing >50% inhibition are considered primary "hits".
-
| Table 1: Example Primary HTS Results (Percent Inhibition) | |
| Compound ID | % Inhibition |
| Negative Control (DMSO) | 0 |
| Positive Control (Levofloxacin) | 100 |
| Compound A | 5 |
| Compound B (Hit) | 88 |
| Compound C (Hit) | 62 |
Protocol 2: Secondary Assay - Analytical Quantification of Intracellular Levofloxacin
This protocol describes the use of this compound as an internal standard for quantifying the intracellular concentration of Levofloxacin in bacteria using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for follow-up studies on hit compounds to understand their cell penetration properties.
1. Materials:
-
Bacterial culture treated with Levofloxacin
-
Lysis Buffer (e.g., with lysozyme)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Internal Standard (IS): this compound (1 µg/mL in ACN)
-
Levofloxacin analytical standard
-
LC-MS/MS system with a C18 column
2. Methodology:
-
Sample Preparation:
-
Incubate bacteria (e.g., 10^8 CFU/mL) with Levofloxacin (e.g., 10 µM) for 1 hour.
-
Pellet the cells by centrifugation and wash twice with cold PBS to remove extracellular drug.
-
Resuspend the pellet in lysis buffer and incubate to break open the cells.
-
Add 10 µL of the this compound internal standard solution.
-
Precipitate proteins by adding 3 volumes of cold ACN. Centrifuge to pellet debris.
-
Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in mobile phase for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a gradient elution method with water and ACN (both with 0.1% formic acid).
-
Set the mass spectrometer to monitor specific mass-to-charge (m/z) transitions for both Levofloxacin and the internal standard, this compound.
-
-
Data Analysis:
-
Create a calibration curve using known concentrations of Levofloxacin standard spiked with the internal standard.
-
Calculate the peak area ratio of Levofloxacin to this compound for each sample.
-
Determine the concentration of Levofloxacin in the samples by interpolating from the calibration curve.
-
Data Presentation
Quantitative data from HTS and follow-up experiments must be clearly organized.
| Table 2: Properties of this compound | |
| Property | Value |
| Molecular Formula | C₁₇H₁₁D₈FN₃O₄ |
| Parent Drug | Levofloxacin[8] |
| Primary Use | Internal standard for analytical quantification[8][13] |
| Description | Deuterium-labeled analog of a Levofloxacin metabolite[7][14] |
| Table 3: Example IC₅₀ Values for Validated Hits | |
| Compound ID | IC₅₀ (µM) |
| Levofloxacin | 0.15 |
| Compound B | 1.2 |
| Compound C | 8.5 |
| Table 4: Example LC-MS/MS Parameters for Levofloxacin Quantification | |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Levofloxacin | 362.2 | 318.1 |
| this compound (IS) | 356.2 | 312.2 |
References
- 1. benchchem.com [benchchem.com]
- 2. Levofloxacin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-throughput screening - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. veeprho.com [veeprho.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]
- 11. malvernpanalytical.com [malvernpanalytical.com]
- 12. criver.com [criver.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
Technical Support Center: Desmethyl Levofloxacin-d8 & Matrix Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Desmethyl Levofloxacin-d8 as an internal standard to mitigate matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in bioanalysis?
Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[3] In bioanalysis, complex matrices like plasma, serum, and urine contain numerous endogenous substances (e.g., phospholipids, salts, proteins) and exogenous compounds (e.g., co-administered drugs, anticoagulants) that can cause significant matrix effects.[2][4]
Q2: How does this compound help in resolving matrix effects?
This compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard for quantitative mass spectrometry because they are chemically almost identical to the analyte of interest (Desmethyl Levofloxacin).[5] Ideally, they co-elute with the analyte and experience the same degree of matrix effects.[6] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized, leading to more accurate and reliable quantification.
Q3: Can this compound always perfectly compensate for matrix effects?
While highly effective, SIL internal standards like this compound may not always provide perfect compensation. A key issue can be the "deuterium isotope effect," where the replacement of hydrogen with deuterium (B1214612) can cause a slight shift in chromatographic retention time. If the analyte and the SIL internal standard do not perfectly co-elute, they may experience different degrees of ion suppression or enhancement, leading to inaccurate results. Additionally, the presence of any unlabeled analyte as an impurity in the internal standard can artificially inflate the measured concentration of the analyte.
Q4: How can I assess the extent of matrix effects in my assay?
A common method to quantitatively assess matrix effects is the post-extraction addition experiment.[4] This involves comparing the peak response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat (pure) solvent at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: High Variability in the this compound Signal
-
Possible Cause: Inconsistent sample preparation, leading to variable recovery of the internal standard. This can be due to pipetting errors or inconsistencies in extraction steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7] Another cause could be significant variability in the matrix composition between different sample lots.
-
Troubleshooting Steps:
-
Verify Sample Preparation: Review your sample preparation protocol for any steps that could introduce variability. Ensure accurate pipetting and consistent execution of all extraction and dilution steps.
-
Evaluate Matrix Variability: Assess the matrix effect in multiple lots of your biological matrix to determine if the variability is source-dependent.
-
Optimize Sample Cleanup: Consider more rigorous sample cleanup techniques like SPE to remove a wider range of interfering matrix components.[8]
-
Issue 2: Poor Accuracy and Precision in Quality Control (QC) Samples
-
Possible Cause: Differential matrix effects between Desmethyl Levofloxacin and this compound. This can occur if there is a chromatographic separation between the analyte and the internal standard.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to achieve co-elution of the analyte and internal standard.
-
Evaluate Different SIL IS: If co-elution cannot be achieved, consider using an internal standard with a different isotopic label (e.g., ¹³C, ¹⁵N) that may have a smaller chromatographic shift.
-
Issue 3: Unexpectedly Low or No Signal for this compound
-
Possible Cause: Errors in the preparation of the internal standard spiking solution, degradation of the internal standard in the matrix, or severe ion suppression.
-
Troubleshooting Steps:
-
Check IS Solution: Prepare a fresh internal standard solution and re-analyze. Verify all calculations and dilutions.
-
Assess Stability: Perform experiments to evaluate the stability of this compound in the biological matrix under the conditions of your sample preparation workflow.
-
Dilute the Sample: Diluting the sample with a suitable solvent can reduce the concentration of matrix components causing severe ion suppression.
-
Experimental Protocols & Data
Protocol: Quantification of Desmethyl Levofloxacin in Human Serum by LC-MS/MS
This protocol is a synthesized example based on published methods for Levofloxacin and its metabolites.[8][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human serum in a microcentrifuge tube, add 750 µL of a precipitating reagent (e.g., acetonitrile (B52724) or methanol) containing this compound at a concentration of 0.2 mg/L.[8][9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18).[10]
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile is common.[10][11]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[12]
-
MRM Transitions:
-
Desmethyl Levofloxacin: m/z 348.2 → [Product Ion]
-
This compound: m/z 356.2 → [Product Ion] (Note: Specific product ions need to be determined through compound tuning.)
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of Levofloxacin and its metabolites, which can be expected for a well-developed assay for Desmethyl Levofloxacin.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (mg/L) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (mg/L) |
| Levofloxacin | 0.10 - 5.00 | > 0.998 | 0.10 |
| Desmethyl Levofloxacin | 0.10 - 4.99 | > 0.998 | 0.10 |
Data adapted from Ghimire S, et al. (2018).[9]
Table 2: Accuracy and Precision
| Analyte | QC Level | Within-Day Precision (%CV) | Between-Day Precision (%CV) | Accuracy (%) |
| Levofloxacin | Low | 2.4 | 4.1 | 112.7 |
| Medium | 1.4 | 3.6 | 100.1 | |
| High | 1.5 | 3.8 | 104.5 | |
| Desmethyl Levofloxacin | Low | 5.0 | 3.3 | 115.6 |
| Medium | 1.5 | 0.0 | 100.2 | |
| High | 2.5 | 2.7 | 105.8 |
Data adapted from Ghimire S, et al. (2018).[9]
Visualizations
Caption: Workflow for mitigating matrix effects using a SIL internal standard.
Caption: Troubleshooting decision tree for common matrix effect issues.
References
- 1. akademiamedycyny.pl [akademiamedycyny.pl]
- 2. jbino.com [jbino.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 10. researchgate.net [researchgate.net]
- 11. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. syncsci.com [syncsci.com]
Technical Support Center: Optimizing Chromatographic Separation of Levofloxacin and Desmethyl Levofloxacin-d8
Welcome to the technical support center for the chromatographic analysis of Levofloxacin (B1675101) and its deuterated internal standard, Desmethyl Levofloxacin-d8. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal and reliable separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of using this compound in Levofloxacin analysis?
A1: this compound is a deuterium-labeled analog of a Levofloxacin metabolite. It is commonly used as an internal standard in analytical and pharmacokinetic research.[1] The use of a stable isotope-labeled internal standard like this compound improves the accuracy and precision of quantification, particularly in complex matrices such as human serum, by correcting for variations in sample preparation and instrument response.[1][2][3]
Q2: What type of chromatographic column is typically used for the separation of Levofloxacin and its related compounds?
A2: Reversed-phase columns, particularly C18 columns, are the most frequently used for the analysis of Levofloxacin and its impurities or metabolites.[4][5][6][7][8][9][10] The specific choice of a C18 column can vary, with different manufacturers offering columns with unique properties that can influence the separation.
Q3: What are the common mobile phase compositions for separating Levofloxacin and this compound?
A3: Mobile phases for Levofloxacin analysis are typically a mixture of an aqueous buffer and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727).[4][7][11][12][13] The aqueous phase is often acidified with agents like formic acid, acetic acid, or phosphoric acid to control the ionization of the analytes and improve peak shape.[9][12][14] The exact ratio of the aqueous to organic phase can be run in isocratic or gradient elution mode to achieve the desired separation.[9][10][12]
Q4: What detection methods are suitable for the analysis of Levofloxacin and this compound?
A4: UV detection is a common and robust method for the quantification of Levofloxacin, with detection wavelengths typically set around 280-360 nm.[5][7][8][10][13] For higher sensitivity and selectivity, especially in biological matrices, mass spectrometry (MS), often in tandem (MS/MS), is employed.[2][3][11][12][15] Fluorescence detection is another sensitive option.[11][12]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Levofloxacin and this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Use a base-deactivated column or add a competing base like triethylamine (B128534) to the mobile phase. Ensure the mobile phase pH is appropriate to suppress the ionization of silanol (B1196071) groups (typically pH 2.5-4). |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Optimize the mobile phase pH. For fluoroquinolones, a slightly acidic pH often yields better peak shapes. |
| Contamination of the Column or Guard Column | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Sample Solvent Effects | Dissolve the sample in the mobile phase or a solvent weaker than the mobile phase. |
Issue 2: Inadequate Resolution Between Levofloxacin and this compound
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Adjust the organic-to-aqueous ratio in the mobile phase. A lower percentage of the organic solvent will generally increase retention and may improve resolution. |
| Incorrect Mobile Phase pH | Small adjustments to the mobile phase pH can alter the selectivity between the two compounds. |
| Inappropriate Column Chemistry | Try a different C18 column from another manufacturer or consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl). |
| High Flow Rate | Decrease the flow rate. This can lead to more efficient separation, though it will increase the run time. |
| Elevated Column Temperature | While higher temperatures can improve peak shape, they may reduce resolution. Try operating at a lower temperature. |
Issue 3: Retention Time Variability
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared accurately and consistently for each run. Premixing the mobile phase can help. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature.[16] |
| Pump Malfunction or Leaks | Check the HPLC pump for pressure fluctuations and inspect for any leaks in the system. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. |
Experimental Protocols
Below are examples of experimental protocols for the chromatographic analysis of Levofloxacin. These can be adapted for the simultaneous analysis of this compound.
Protocol 1: HPLC-UV Method for Levofloxacin and Impurities
This method is based on a general approach for analyzing Levofloxacin and its known impurities.
| Parameter | Condition |
| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase | Buffer: 8.5g ammonium (B1175870) acetate, 1.25g cupric sulfate, and 1.0g L-Isoleucine in 1000ml water. Mobile Phase: Buffer and methanol (70:30 v/v)[7] |
| Flow Rate | 0.7 mL/min[7] |
| Column Temperature | 42°C[7] |
| Injection Volume | 25 µL[7] |
| Detection | UV at 340 nm[7] |
| Diluent | Mobile Phase[7] |
Protocol 2: LC-MS/MS Method for Levofloxacin and Desmethyl-levofloxacin in Human Serum
This method is suitable for sensitive quantification in biological samples.
| Parameter | Condition |
| Sample Preparation | Protein precipitation by adding 750 µL of a precipitating reagent (containing internal standards) to 100 µL of serum. Vortex and centrifuge.[2] |
| Chromatographic System | LC-MS/MS[2] |
| Run Time | 2.5 minutes[2][3] |
| Retention Time | Approximately 1.6 minutes for all analytes[2][3] |
| Internal Standard | Desmethyl-levofloxacin-d8[1] |
Visualizations
Diagram 1: General Workflow for HPLC Method Development
Caption: A typical workflow for developing an HPLC method.
Diagram 2: Troubleshooting Logic for Poor Peak Resolution
Caption: A logical approach to troubleshooting poor peak resolution.
References
- 1. veeprho.com [veeprho.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid chiral separation and impurity determination of levofloxacin by ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 6. academic.oup.com [academic.oup.com]
- 7. caribjscitech.com [caribjscitech.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. syncsci.com [syncsci.com]
- 13. jetir.org [jetir.org]
- 14. Separation of Levofloxacin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Analysis of Desmethyl Levofloxacin-d8
Welcome to the technical support resource for the analysis of Desmethyl Levofloxacin-d8. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the in-source fragmentation of this compound during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is a phenomenon where an analyte fragments within the ion source of a mass spectrometer before it enters the mass analyzer. This process is primarily caused by energetic collisions between the ions and neutral gas molecules in the intermediate pressure region of the ion source. For this compound, which is often used as an internal standard for quantitative analysis, excessive or irreproducible in-source fragmentation can lead to a diminished precursor ion signal, compromising the accuracy and sensitivity of the assay.
Q2: What are the primary instrumental factors that contribute to the in-source fragmentation of this compound?
A2: The main instrumental parameters that influence in-source fragmentation are:
-
High Cone Voltage (or Fragmentor/Declustering Potential): This voltage accelerates ions from the ion source towards the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions and greater fragmentation.
-
High Source and Desolvation Temperatures: Elevated temperatures can provide additional thermal energy to the ions, promoting fragmentation. For thermally labile compounds, this can be a significant issue.
Q3: I am observing a significant fragment ion for this compound, reducing the intensity of my precursor ion. What is the likely fragmentation pathway?
A3: While specific fragmentation pathways for this compound are not extensively documented, fluoroquinolones, the class of compounds to which it belongs, are known to undergo characteristic fragmentation. Common fragmentation patterns for levofloxacin (B1675101) and its metabolites involve modifications to the piperazine (B1678402) ring and loss of small neutral molecules. For this compound (precursor ion m/z 356.2), a common fragment ion is observed at m/z 318.2. This corresponds to the neutral loss of a fragment from the piperazine ring.
Q4: How can I minimize the in-source fragmentation of this compound?
A4: To minimize in-source fragmentation, a systematic optimization of the mass spectrometer's source parameters is recommended. The primary parameters to adjust are the cone voltage (or equivalent) and the source/desolvation temperatures. A lower cone voltage will result in "softer" ionization, reducing the energy of the ions and minimizing fragmentation. Similarly, optimizing the source and desolvation temperatures to the lowest effective values can prevent thermal degradation. It is advisable to adjust one parameter at a time to observe its effect on the precursor and fragment ion intensities.
Troubleshooting Guide
This section provides a step-by-step guide to troubleshoot and minimize the in-source fragmentation of this compound.
Issue: High Abundance of Fragment Ions and Low Precursor Ion Intensity for this compound
Table 1: Troubleshooting Parameters for In-Source Fragmentation
| Parameter | Recommended Action | Expected Outcome | Potential Trade-offs |
| Cone Voltage / Fragmentor / Declustering Potential | Decrease in small increments (e.g., 5-10 V). | Reduction in the intensity of the fragment ion (m/z 318.2) and an increase in the intensity of the precursor ion (m/z 356.2). | A voltage that is too low may result in a general loss of ion signal. |
| Source Temperature | Reduce in increments of 10-20 °C. | Minimized thermal fragmentation, leading to a higher precursor-to-fragment ratio. | Insufficient desolvation can lead to reduced signal intensity and increased chemical noise. |
| Desolvation Gas Temperature | Reduce in increments of 20-50 °C. | Less thermal energy transferred to the ions, reducing fragmentation. | Inefficient solvent evaporation can decrease overall ion signal and stability. |
| Nebulizer Gas Flow | Optimize for a stable spray. | A stable spray can lead to more consistent ionization and potentially less fragmentation. | Sub-optimal flow can lead to poor ionization efficiency. |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
Objective: To determine the optimal cone voltage that maximizes the precursor ion signal of this compound while minimizing in-source fragmentation.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in a suitable solvent like methanol (B129727) or acetonitrile).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Syringe pump for direct infusion.
Methodology:
-
System Preparation: Prepare a fresh solution of this compound. Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.
-
Direct Infusion: Infuse the this compound solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min). This will provide a stable ion signal.
-
Initial MS Settings: Set the mass spectrometer to monitor the precursor ion of this compound (m/z 356.2) and its primary fragment ion (m/z 318.2). Use initial source temperature and gas flow settings based on general recommendations for similar molecules.
-
Cone Voltage Ramp: Begin with a relatively high cone voltage where significant fragmentation is observed. Acquire data for at least one minute to ensure a stable signal.
-
Incremental Reduction: Decrease the cone voltage in a stepwise manner (e.g., in 5 or 10 V increments). At each step, allow the signal to stabilize and acquire data for one minute.
-
Data Analysis: Plot the intensities of the precursor ion (m/z 356.2) and the fragment ion (m/z 318.2) as a function of the cone voltage.
-
Optimal Voltage Selection: Identify the cone voltage that provides the highest intensity for the precursor ion with the lowest relative intensity for the fragment ion. This represents the optimal setting for minimizing in-source fragmentation while maintaining good sensitivity.
Visualizations
Caption: In-source fragmentation of this compound.
Caption: Troubleshooting workflow for in-source fragmentation.
Troubleshooting poor peak shape with Desmethyl Levofloxacin-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Desmethyl Levofloxacin-d8.
Troubleshooting Guide: Poor Peak Shape
Poor peak shape, including tailing, fronting, broadening, or splitting, can significantly compromise the accuracy and precision of your analytical results. This guide provides a systematic approach to diagnosing and resolving common issues encountered with this compound.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor peak shape with this compound.
Caption: Troubleshooting workflow for poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing with this compound?
A1: Peak tailing is a common issue, especially with basic compounds like fluoroquinolones. The primary causes include:
-
Secondary Interactions: Interaction between the basic amine groups of this compound and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases is a major contributor to peak tailing.[1]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to interactions between the analyte and the stationary phase, causing tailing.[2] For basic compounds, a low pH is often beneficial.
-
Column Degradation: Over time, columns can degrade, leading to issues like a partially blocked inlet frit or a void at the column inlet, which can cause peak distortion.[3][4]
-
Column Overload: Injecting too much sample mass onto the column can lead to peak tailing.[1]
Q2: My this compound peak is broad. What should I check first?
A2: Broad peaks can be caused by several factors. A good starting point is to determine if all peaks in your chromatogram are broad or just the this compound peak.
-
If all peaks are broad: This suggests a system-wide issue. Check for extra-column volume in the system (e.g., long tubing, loose fittings), a degraded column, or a mobile phase that is too weak to elute the compounds efficiently.[2][4]
-
If only the this compound peak is broad: This could indicate a late-eluting peak from a previous injection or specific interactions with the stationary phase.[5] Try extending the run time to see if a late-eluting peak appears. Also, consider the issues mentioned for peak tailing, as they can also contribute to peak broadening.
Q3: I am observing split peaks for this compound. What could be the cause?
A3: Split peaks can arise from several sources:
-
Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[3][6]
-
Column Void: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak.[6]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can lead to peak distortion, including splitting.[5][7] It is always best to dissolve the sample in the initial mobile phase if possible.
Q4: Can the deuterium (B1214612) labeling in this compound affect its peak shape compared to the non-deuterated form?
A4: Generally, deuterium labeling should not significantly alter the chemical properties that lead to poor peak shape, such as secondary interactions. However, a "chromatographic isotope effect" can sometimes be observed, where the deuterated standard has a slightly different retention time than the non-deuterated analyte.[8][9] This is typically a minor shift and should not inherently cause poor peak shape. If you are observing poor peak shape for the deuterated standard but not the analyte, it is more likely due to other factors outlined in this guide, or potentially an issue with the purity of the standard.[9]
Data Presentation: Recommended LC Parameters
The following table summarizes typical liquid chromatography parameters that have been successfully used for the analysis of Levofloxacin and its metabolites. These can serve as a starting point for method development and troubleshooting.
| Parameter | Recommended Conditions | Rationale |
| Column | C18 (e.g., Zorbax SB-C18, XB-C18) | Provides good retention and separation for fluoroquinolones.[10] |
| Mobile Phase A | 0.1% Formic Acid in Water or 15 mM Citrate Buffer, pH 3.2 | An acidic mobile phase protonates the analyte and suppresses the ionization of residual silanols, reducing peak tailing.[1][10] |
| Mobile Phase B | Acetonitrile (B52724) or Methanol | Common organic modifiers for reversed-phase chromatography.[10][11] |
| Gradient/Isocratic | Both can be used. Gradient elution is often employed for complex samples. | A gradient can help to sharpen peaks and reduce run times.[10] |
| Flow Rate | 0.5 - 1.0 mL/min | Typical flow rates for standard analytical HPLC columns.[10] |
| Column Temperature | 40 - 50 °C | Elevated temperatures can improve peak shape and reduce viscosity.[10] |
| pH | 2.5 - 3.5 | Critical for controlling the ionization state of both the analyte and the stationary phase to minimize secondary interactions.[1][11] |
Experimental Protocols
Sample Preparation Protocol (Protein Precipitation)
This protocol is suitable for the extraction of this compound from serum or plasma samples.[12][13]
-
To 100 µL of serum/plasma in a polypropylene (B1209903) tube, add a known amount of this compound internal standard solution.
-
Add 750 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture for 5 minutes at 10,000 rpm.
-
Carefully transfer the supernatant to a clean tube or vial.
-
Inject an appropriate volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.[12]
Representative LC-MS/MS Method
This is a general method that can be adapted for the analysis of this compound.
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 2 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transition: Monitor the appropriate precursor and product ions for this compound.
Signaling Pathways and Logical Relationships
Mechanism of Peak Tailing due to Silanol Interactions
The following diagram illustrates the chemical interaction that is a common cause of peak tailing for basic compounds like this compound on silica-based columns.
Caption: Silanol interaction causing peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. halocolumns.com [halocolumns.com]
- 6. agilent.com [agilent.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. syncsci.com [syncsci.com]
- 11. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 13. researchgate.net [researchgate.net]
How to assess and correct for back-exchange of deuterium in Desmethyl Levofloxacin-d8?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers assess and correct for the back-exchange of deuterium (B1214612) in Desmethyl Levofloxacin-d8.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound analysis?
A1: Deuterium back-exchange is an undesirable process where deuterium atoms incorporated into a molecule, such as this compound, are exchanged back for hydrogen atoms from solvents used during sample preparation and analysis.[1][2] This phenomenon is a significant concern in quantitative analysis using mass spectrometry, as it leads to a loss of the isotopic label. This can cause an underestimation of the deuterated compound's concentration, compromising the accuracy and reproducibility of experimental results.[2]
Q2: What are the most critical experimental factors that influence the rate of back-exchange?
A2: The three most critical factors to control are pH, temperature, and time.[2] The rate of hydrogen-deuterium exchange is catalyzed by both acid and base, with its minimum rate occurring at a pH of approximately 2.5.[1][3] Lowering the temperature to 0°C or even subzero dramatically slows this rate.[1][4] Additionally, the duration of exposure to protic (hydrogen-donating) solvents during chromatography directly impacts the extent of back-exchange.[1]
Q3: How can I quantitatively assess the level of back-exchange in my experiment?
A3: The most effective way to assess back-exchange is to prepare and analyze a control sample under the exact same experimental conditions.[2] For protein studies, a maximally deuterated (Dmax) control is used.[2] For a stable labeled internal standard like this compound, analyzing a freshly prepared standard of known isotopic purity and comparing the measured deuterium content to its theoretical value will allow you to calculate the percentage of deuterium loss due to back-exchange. This percentage can then be used as a correction factor for other samples.
Q4: Is it possible to completely eliminate back-exchange?
A4: While completely eliminating back-exchange is practically impossible when using protic solvents, it can be minimized to a negligible or highly reproducible level. By strictly controlling pH, temperature, and analysis time, deuterium recovery can be as high as 90 ± 5%.[5][6] The goal is to create a consistent and minimized level of back-exchange across all samples and standards to ensure data integrity.
Troubleshooting Guide
Issue 1: High or Variable Levels of Back-Exchange Observed in Mass Spectrometry Data
-
Possible Cause: Suboptimal pH of the quench buffer or LC mobile phase.
-
Possible Cause: Elevated temperatures during sample handling and analysis.
-
Possible Cause: Prolonged exposure to protic solvents during chromatography.
-
Solution: Optimize the LC method to minimize the run time without sacrificing essential separation.[1][4][9] While simply shortening the gradient may only provide a small reduction in back-exchange (~2%), increasing the overall flow rates can significantly reduce the sample preparation and analysis time.[5][6]
-
Issue 2: Poor Reproducibility of Deuterium Levels Between Replicates
-
Possible Cause: Inconsistent timing of sample preparation steps.
-
Solution: Standardize every step of the workflow, from sample thawing to injection. Automation can significantly improve timing consistency.[1] Develop and adhere to a strict standard operating procedure (SOP).
-
-
Possible Cause: Variations in sample handling.
-
Solution: Ensure all reagents are prepared consistently and that all samples are handled with identical procedures. Follow a detailed SOP for all sample preparation steps.[1]
-
-
Possible Cause: Sample carry-over from previous injections.
-
Solution: Implement rigorous wash steps for the injector, loop, and column between sample runs to prevent contamination and carry-over from previous analyses.[10]
-
Data & Visualization
Impact of Experimental Parameters on Deuterium Back-Exchange
The following table summarizes quantitative data on how various experimental parameters can affect deuterium recovery.
| Parameter | Modification | Impact on Back-Exchange / Deuterium Recovery | Reference |
| LC Elution Gradient | Shortened 3-fold | Reduced back-exchange by ~2% | [2][5] |
| System Flow Rates | Increased (e.g., 300 µL/min digestion, 450 µL/min buffer exchange) | Reduced overall sample prep time by 4.3 minutes, improving deuterium recovery | [2][6] |
| Combined Optimizations | Optimized pH, ionic strength, flow rates, and temperature | Achieved 90 ± 5% deuterium recovery | [5][6] |
| Typical Back-Exchange | Standard refrigerated LC-MS setups | Average back-exchange rates are often between 25-45% | [2][5] |
Diagrams
Caption: Optimized workflow to minimize deuterium back-exchange.
Caption: Troubleshooting logic for common back-exchange issues.
Experimental Protocols
Protocol 1: General Workflow for Minimizing Back-Exchange during LC-MS Analysis
This protocol outlines a standard "bottom-up" approach adapted for a small molecule internal standard, focusing on minimizing deuterium loss.
-
Preparation of Reagents:
-
Pre-chill all necessary buffers, solvents, and pipette tips to 0°C.[1]
-
Prepare the LC mobile phase A (e.g., 0.1% Formic Acid in Water) and B (e.g., 0.1% Formic Acid in Acetonitrile). Verify that the final pH of Mobile Phase A is ~2.5.
-
-
Sample Preparation:
-
Thaw frozen samples immediately before use in an ice bath.
-
Perform any necessary dilutions using an ice-cold "quench" buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5) to maintain acidic and cold conditions.[1]
-
-
LC-MS System Preparation:
-
Chromatographic Separation and Analysis:
-
Immediately inject the prepared sample into the LC-MS system.
-
If using a trap column, desalt the sample quickly.
-
Elute the analyte from the analytical column using a rapid gradient of acetonitrile (B52724) in 0.1% formic acid.[1] The goal is to keep the analysis time as short as possible.
-
Analyze the eluting compound using a high-resolution mass spectrometer to accurately determine the isotopic distribution and calculate the extent of deuteration.
-
Protocol 2: Preparation and Analysis of a Control for Back-Exchange Correction
This protocol describes how to use a known standard to calculate a correction factor.
-
Prepare a Reference Standard:
-
Prepare a stock solution of this compound of known concentration and isotopic purity in a non-protic solvent (e.g., acetonitrile) to serve as an unexchanged reference.
-
Prepare a "control" sample by spiking a known amount of the d8-standard into the same matrix as the experimental samples.
-
-
Process the Control Sample:
-
Subject this control sample to the exact same preparation, storage, and LC-MS analysis workflow (Protocol 1) as the unknown samples.
-
-
Data Analysis and Correction:
-
Determine the centroid mass or measure the isotopic distribution of the d8-standard from the control sample analysis.
-
Calculate the observed deuterium loss (% Back-Exchange) using the following formula: % Back-Exchange = [(Theoretical Mass - Observed Mass) / (Number of Deuteriums)] * 100
-
Use this calculated percentage to correct the data from the experimental samples, assuming the rate of back-exchange is consistent across all runs. For the most accurate correction, this should be done on a peptide-by-peptide basis in protein experiments, and similarly can be applied to the parent molecule here.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen/Deuterium Exchange Mass Spectrometry for Probing Higher Order Structure of Protein Therapeutics: Methodology and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Improving recovery of Desmethyl Levofloxacin-d8 during solid-phase extraction
Welcome to the technical support center for solid-phase extraction (SPE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal recovery of analytes, with a specific focus on Desmethyl Levofloxacin-d8.
Frequently Asked Questions (FAQs)
Q1: What is the primary principle behind solid-phase extraction?
A1: Solid-phase extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate analytes of interest from a liquid sample. The principle relies on the differential affinity of the analyte and matrix components for the solid phase. By carefully selecting the sorbent and solvents, the analyte can be retained on the sorbent while impurities are washed away, or vice-versa. The retained analyte is then eluted with a different solvent for analysis.
Q2: How do I choose the correct SPE sorbent for my analyte?
A2: The choice of sorbent is critical and depends on the physicochemical properties of your analyte and the sample matrix.[1] For nonpolar, neutral molecules, a reversed-phase sorbent like C18 or a polymer-based sorbent like Oasis HLB is often used.[2][3] For charged species, ion-exchange sorbents (e.g., strong cation exchange - SCX) are more appropriate. It is beneficial to know the pKa and LogP/LogD values of your analyte to make an informed decision.[1]
Q3: What is the purpose of the conditioning and equilibration steps in an SPE protocol?
A3: The conditioning step, typically with a solvent like methanol (B129727), is crucial for wetting the sorbent and activating it for interaction with the sample.[4][5] If the sorbent is not properly conditioned, the liquid sample may not effectively interact with the stationary phase, leading to poor retention and low recovery.[4][5] The equilibration step, usually with the same solvent as the sample matrix (e.g., water), removes the excess conditioning solvent and creates a compatible environment for sample loading.[5] Skipping this step can cause premature elution of the analyte if a strong solvent from the conditioning step is still present.[5]
Q4: Can I reuse SPE cartridges?
A4: While SPE cartridges are generally intended for single use, some studies have explored their reuse. However, the quality of the analysis may degrade with repeated use, and it is not a common practice in regulated bioanalysis. For critical applications, it is recommended to use a new cartridge for each sample to avoid cross-contamination and ensure reproducibility.
Q5: What are matrix effects and how can they be minimized?
A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer's source due to co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[6][7] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[6] Effective sample cleanup using SPE is a primary strategy to reduce matrix effects.[8] Additionally, optimizing chromatographic conditions to separate the analyte from interfering matrix components is crucial. The use of a stable isotope-labeled internal standard, like this compound, that co-elutes with the analyte is the most effective way to compensate for matrix effects.[9]
Troubleshooting Guide: Improving Recovery of this compound
Low recovery of the deuterated internal standard, this compound, can compromise the accuracy and precision of your analytical method. This guide provides a systematic approach to troubleshooting and resolving this issue.
Initial Assessment: Where is the Analyte Being Lost?
To effectively troubleshoot, it's essential to determine at which stage of the SPE process the this compound is being lost.[10] This can be achieved by collecting and analyzing the fractions from each step of the SPE procedure: the load (flow-through), the wash, and the elution fractions.[10]
Problem: Low Recovery - Analyte Lost in the Loading Step (Flow-Through)
If you detect a significant amount of this compound in the fraction that passes through the cartridge during sample loading, it indicates a problem with the retention of the internal standard on the sorbent.
Potential Causes and Solutions:
-
Inappropriate Sorbent Choice: The sorbent may not have sufficient affinity for this compound. For fluoroquinolones, polymer-based sorbents like Oasis HLB are often a good choice due to their mixed-mode (hydrophilic-lipophilic balance) properties.[11]
-
Incorrect Sample pH: Levofloxacin (B1675101) and its metabolites are amphoteric compounds, meaning their charge state is pH-dependent.[12][13] To ensure retention on a reversed-phase or polymeric sorbent, the pH of the sample should be adjusted to a range where the molecule is in its neutral or zwitterionic form (between its two pKa values).[14] For levofloxacin, optimal adsorption often occurs at a pH between its pKa1 and pKa2.[14]
-
Sample Solvent is Too Strong: If the sample is dissolved in a solvent with a high percentage of organic content, it will compete with the analyte for binding sites on the sorbent, leading to poor retention.[4]
-
High Flow Rate During Loading: A fast flow rate may not allow sufficient time for the analyte to interact with and be retained by the sorbent.[15]
-
Sorbent Overload: The capacity of the SPE cartridge may be exceeded by the total mass of the analyte and other matrix components.[4]
| Parameter | Recommendation for this compound |
| Sorbent | Polymeric (e.g., Oasis HLB) or Mixed-Mode Cation Exchange |
| Sample pH | Adjust to pH ~5-7 to promote retention on reversed-phase sorbents.[14][16] |
| Sample Dilution | Dilute the sample with a weak solvent (e.g., water or a low percentage of organic solvent) to reduce solvent strength.[4] |
| Loading Flow Rate | Decrease the flow rate to approximately 1 mL/min.[15] |
| Sorbent Mass | If overload is suspected, increase the sorbent mass or dilute the sample.[4] |
Problem: Low Recovery - Analyte Lost in the Wash Step
If this compound is found in the wash fraction, the wash solvent is likely too strong and is prematurely eluting the internal standard along with the interferences.
Potential Causes and Solutions:
-
Wash Solvent is Too Eluting: The organic content or pH of the wash solvent may be too aggressive, disrupting the interaction between the analyte and the sorbent.
| Parameter | Recommendation for this compound |
| Wash Solvent Strength | Reduce the percentage of organic solvent in the wash solution.[17] |
| Wash Solvent pH | Ensure the pH of the wash solvent maintains the desired charge state of the analyte for retention. |
Problem: Low Recovery - Analyte Not Eluting from the Cartridge
If this compound is not detected in the load or wash fractions, and the recovery in the eluate is still low, it suggests that the internal standard is strongly retained on the sorbent and is not being efficiently eluted.
Potential Causes and Solutions:
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interactions between this compound and the sorbent.
-
Incorrect pH of Elution Solvent: The pH of the elution solvent plays a critical role in elution, especially for ionizable compounds. To elute from a reversed-phase sorbent, the pH should be adjusted to ionize the analyte, making it more polar and less retained. For levofloxacin, which is a weak base, an acidic elution solvent will protonate the molecule, facilitating its elution.[12]
-
Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely desorb the analyte from the sorbent.[2]
-
High Elution Flow Rate: A fast flow rate during elution may not allow for complete desorption of the analyte.[17]
| Parameter | Recommendation for this compound |
| Elution Solvent Strength | Increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solvent.[17] |
| Elution Solvent pH | For reversed-phase SPE, use an acidic elution solvent (e.g., with 0.1-2% formic acid) to protonate the molecule.[18][19] |
| Elution Volume | Increase the elution volume in increments and monitor recovery.[2] |
| Elution Flow Rate | Decrease the elution flow rate to allow for sufficient contact time between the solvent and the sorbent.[17] Consider a "soak" step where the elution solvent is allowed to sit in the sorbent bed for a few minutes before final elution.[1][20] |
Experimental Protocols
Protocol 1: Reversed-Phase SPE for this compound
This protocol is a general guideline and should be optimized for your specific matrix and analytical requirements.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.[4]
-
Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.[4]
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[19]
-
Collect the wash fraction for analysis if troubleshooting.
-
-
Elution:
-
Elute this compound with 1 mL of methanol containing 2% formic acid.[19]
-
Collect the eluate for analysis.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for your LC-MS/MS analysis.
-
Visualizations
Caption: A generalized workflow for solid-phase extraction.
Caption: A decision tree for troubleshooting low SPE recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. welch-us.com [welch-us.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. Waters Oasis HLB Extraction plate - Chromatography Forum [chromforum.org]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 13. The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate | Pharmacy Education [pharmacyeducation.fip.org]
- 14. researchgate.net [researchgate.net]
- 15. specartridge.com [specartridge.com]
- 16. Synthesis and Characterization of Electrospun Sorbent for the Solid-Phase Extraction of Fluoroquinolones in Human Plasma and Their UHPLC-PDA Determination | MDPI [mdpi.com]
- 17. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 19. benchchem.com [benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. mz-at.de [mz-at.de]
Technical Support Center: Minimizing Carryover of Desmethyl Levofloxacin-d8 in Autosamplers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize autosampler carryover of Desmethyl Levofloxacin-d8, a common deuterated internal standard used in bioanalytical studies.
Troubleshooting Guides
Issue: Persistent Carryover of this compound Detected in Blank Injections
Initial Assessment:
The first step in troubleshooting is to determine the source and nature of the carryover.
-
Confirm Carryover: Inject a blank solvent immediately after a high-concentration sample of this compound. If a peak corresponding to the analyte is observed, carryover is present.
-
Differentiate Carryover from Contamination: Inject a fresh, unopened vial of blank solvent. If the peak persists, the issue may be contamination of the solvent or a contaminated flow path, rather than carryover from a previous injection.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and addressing the source of carryover.
Detailed Troubleshooting Steps:
-
Optimize Wash Method:
-
Solvent Selection: Desmethyl Levofloxacin, being a fluoroquinolone, has a basic piperazinyl group. An effective wash solution should be able to solubilize it effectively. Start with a multi-solvent wash program.
-
Wash Solvent A (Acidic Organic): A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with a small amount of acid, such as 0.1-1% formic acid, can help neutralize the basic sites on the analyte and reduce ionic interactions with metal surfaces in the autosampler.
-
Wash Solvent B (High Organic): A strong organic solvent like isopropanol (B130326) or a mixture of acetonitrile/isopropanol can effectively remove hydrophobic residues.
-
-
Wash Volume and Repetitions: Increase the volume of the wash solvent and the number of wash cycles. For persistent carryover, try using larger volumes (e.g., 500–1000 µL) for two or more cycles[1].
-
-
Inspect and Clean Autosampler Hardware:
-
Needle and Needle Seat: These are common sources of carryover. Visually inspect for scratches or deposits. Clean or replace if necessary.
-
Injection Valve Rotor Seal: Worn or dirty rotor seals can trap and release analyte. Clean or replace the rotor seal.
-
Sample Loop: Ensure the sample loop is being adequately flushed. For partial loop injections, switching to a full loop injection can provide more effective flushing[2].
-
-
Perform a Deep Clean: If routine cleaning is insufficient, a deep clean of the autosampler components is recommended. (See Experimental Protocols for a detailed procedure).
-
Column Carryover:
-
Column Flushing: After a series of injections, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol (B129727) for reverse-phase columns) to remove strongly retained compounds.
-
Dedicated Column: For analyses involving high concentrations of this compound, consider dedicating a column to that specific assay to prevent cross-contamination.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound carryover in an autosampler?
A1: The primary causes include:
-
Adsorption: this compound, being a basic compound, can adsorb to active sites on the surfaces of the autosampler components, such as the needle, rotor seal, and tubing.
-
Inadequate Washing: The wash solvent may not be strong enough to effectively solubilize and remove the analyte from the autosampler components. The wash volume or number of wash cycles may also be insufficient.
-
Hardware Issues: Worn or damaged components like the needle, needle seat, or rotor seal can create dead volumes or rough surfaces where the analyte can be trapped.
-
Sample Vial Selection: Using low-quality or non-deactivated glass vials can lead to analyte adsorption onto the vial surface, which can then be transferred to the needle.
Q2: What is an acceptable level of carryover for a bioanalytical method?
A2: For regulated bioanalytical methods, the carryover in a blank sample following the highest concentration standard should not be more than 20% of the lower limit of quantitation (LLOQ) and 5% for the internal standard[3]. However, aiming for the lowest possible carryover is always the best practice.
Q3: Can the deuterated nature of this compound contribute to carryover?
A3: While the deuteration itself does not directly cause carryover, issues related to deuterated internal standards can sometimes be mistaken for carryover. These include:
-
Isotopic Exchange: The deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions, leading to a signal at the mass of the unlabeled analyte[4].
-
Purity of the Standard: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity.
It is crucial to assess the purity of the deuterated standard and its stability under the analytical conditions to rule out these possibilities.
Q4: How does pH of the wash solvent affect carryover of this compound?
A4: The pH of the wash solvent is critical. Desmethyl Levofloxacin is a zwitterionic molecule with a carboxylic acid group and a piperazinyl group[5].
-
Acidic Wash: An acidic wash (e.g., with 0.1% formic acid) will protonate the basic piperazinyl group. This can reduce its interaction with negatively charged surfaces in the flow path but may increase interaction with metal surfaces.
-
Basic Wash: A basic wash (e.g., with a small amount of ammonium (B1175870) hydroxide) will deprotonate the carboxylic acid group. The optimal pH will depend on the specific interactions causing the carryover in your system. It is often beneficial to use a combination of acidic and neutral/basic washes.
Q5: What are some recommended "strong" wash solvents for persistent carryover?
A5: For persistent carryover of basic compounds like this compound, consider the following strong wash solutions:
-
A mixture of Isopropanol:Acetonitrile:Water (e.g., 25:25:25:25 v/v/v/v) with 1% formic acid.
-
A mixture of Acetonitrile:Isopropanol:Acetone (e.g., 45:45:10 v/v/v) with 1% formic acid.
-
Dimethyl sulfoxide (B87167) (DMSO) has also been shown to be effective as an initial wash solvent for highly retentive compounds[6].
Data on Carryover Reduction
Table 1: Effect of Wash Solvent Composition on Carryover of Granisetron (a basic compound)
| Wash Solvent Composition (Water:Acetonitrile) | Average Carryover (%) |
| 10:90 | ~0.0018 |
| 50:50 | ~0.0005 |
| 90:10 | ~0.0012 |
| 0:100 (100% Acetonitrile) | ~0.0025 |
Data adapted from a study by Waters Corporation on Granisetron HCl, demonstrating that a mid-range organic/aqueous mixture can be more effective than a high organic wash for some basic compounds.[2]
Table 2: Effect of Needle Wash Mode on Carryover
| Needle Wash Mode | Carryover Reduction Factor |
| Default (6-second post-injection wash) | 1x (Reference) |
| 12-second pre- and post-injection wash | 3x |
Data adapted from the same study, showing that increasing the duration and including a pre-injection wash significantly reduces carryover.[2]
Experimental Protocols
Protocol 1: Routine Autosampler Wash Procedure
This protocol is recommended for daily use and between batches of samples.
-
Prepare Wash Solvents:
-
Wash A (Acidic Aqueous/Organic): 50:50 (v/v) Acetonitrile:Water with 0.2% Formic Acid.
-
Wash B (Strong Organic): 75:25 (v/v) Isopropanol:Acetonitrile.
-
-
Set Autosampler Wash Program:
-
Program the autosampler to perform at least two wash cycles.
-
Cycle 1: Use Wash B to solubilize and remove the bulk of the analyte.
-
Cycle 2: Use Wash A to rinse the system and remove any remaining ionic residues.
-
Use a wash volume of at least 500 µL for each cycle.
-
-
Implement Pre- and Post-Injection Washes: If your system allows, program a short (e.g., 6-12 seconds) pre-injection wash and a longer post-injection wash.
Protocol 2: Deep Cleaning for Persistent Carryover
This protocol is recommended when routine washing is ineffective.
-
Disassemble Key Components: Carefully remove the injection needle, needle seat, and sample loop from the autosampler.
-
Sonication:
-
Place the disassembled components in a beaker.
-
Add a solution of 1:1:1 (v/v/v) methanol/isopropanol/water.
-
Sonicate for 30 minutes.
-
-
Rinsing:
-
Rinse the components thoroughly with HPLC-grade water.
-
Rinse again with methanol.
-
Dry the components completely with a stream of nitrogen.
-
-
Flush the System:
-
Reassemble the autosampler.
-
Flush the entire system, including all tubing and the injection valve, with a strong solvent like isopropanol for an extended period (e.g., 30-60 minutes).
-
Workflow for Deep Cleaning Protocol:
Caption: Step-by-step workflow for the deep cleaning protocol.
By systematically applying these troubleshooting steps, utilizing optimized wash protocols, and performing regular maintenance, carryover of this compound in your autosampler can be effectively minimized, leading to more accurate and reliable bioanalytical results.
References
Technical Support Center: Desmethyl Levofloxacin-d8 Signal-to-Noise Optimization in Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio for Desmethyl Levofloxacin-d8 in mass spectrometry (MS) experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in MS analysis?
This compound is the deuterium-labeled internal standard for Desmethyl Levofloxacin (B1675101), a metabolite of the antibiotic Levofloxacin.[1][2] In mass spectrometry, an internal standard is a compound with a known concentration that is added to a sample to facilitate the quantification of a specific analyte.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification as it co-elutes with the analyte and experiences similar ionization and matrix effects, thus normalizing for variations during sample preparation and analysis.[1]
2. What are the recommended mass transitions (MRM) for this compound?
The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for achieving high selectivity and sensitivity. Based on published literature, a common mass transition for this compound is:
| Precursor Ion (m/z) | Product Ion (m/z) |
| 356.2 | 318.2 |
This transition has been reported in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of levofloxacin and its metabolite in human serum.[3]
3. What are the typical MS parameters for analyzing this compound?
Optimal MS parameters can vary depending on the instrument and specific experimental conditions. However, a good starting point for optimization can be derived from existing methods. The following table summarizes key MS parameters that have been successfully used for the analysis of related compounds.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 3500 V[3] |
| Capillary Temperature | 350 °C[3] |
| Sheath Gas Pressure | 35 arbitrary units[3] |
| Auxiliary Gas Pressure | 10 arbitrary units[3] |
4. What is a common sample preparation technique for analyzing this compound in biological matrices?
Protein precipitation is a widely used and effective method for preparing biological samples, such as serum, for LC-MS/MS analysis of Desmethyl Levofloxacin and its internal standard.[3][4] This technique involves adding a precipitating agent, like acetonitrile (B52724) or methanol, to the sample to denature and precipitate proteins.[3][5] The supernatant, containing the analyte and internal standard, is then separated by centrifugation and can be directly injected into the LC-MS/MS system.[3]
Experimental Protocols
Protein Precipitation for Serum Samples
This protocol provides a general guideline for preparing serum samples for the analysis of this compound.
Materials:
-
Serum sample
-
Precipitating reagent (e.g., acetonitrile containing the internal standard, this compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the serum sample into a clean microcentrifuge tube.
-
Add 750 µL of the precipitating reagent containing this compound to the serum sample.[3] The final concentration of the internal standard should be optimized based on the expected analyte concentration.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[3]
-
Centrifuge the tube at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[3]
-
Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.
Troubleshooting Guides
Low signal-to-noise (S/N) is a common challenge in MS analysis. The following guide provides a structured approach to troubleshooting and optimizing the signal for this compound.
Troubleshooting Table
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | Suboptimal MS parameters | Systematically optimize key parameters such as spray voltage, capillary temperature, and gas pressures. |
| Inefficient ionization | Ensure the mobile phase composition is compatible with ESI+. The addition of a small amount of formic acid or ammonium (B1175870) formate (B1220265) can improve protonation and signal intensity. | |
| Poor sample recovery | Evaluate the efficiency of the protein precipitation step. Experiment with different precipitating agents (e.g., methanol, acetone) or solvent-to-sample ratios. | |
| Ion suppression | Matrix effects from the biological sample can suppress the ionization of the analyte. Dilute the sample or employ a more rigorous sample cleanup method like solid-phase extraction (SPE). | |
| High Background Noise | Contaminated mobile phase or LC system | Use high-purity solvents and flush the LC system thoroughly. |
| Interferences from the sample matrix | Improve sample cleanup to remove interfering endogenous compounds. | |
| Electronic noise | Ensure proper grounding of the mass spectrometer and check for any sources of electromagnetic interference. | |
| Poor Peak Shape | Inappropriate chromatographic conditions | Optimize the mobile phase gradient, flow rate, and column temperature to achieve better peak focusing. |
| Column overload | Reduce the injection volume or the concentration of the sample. | |
| Secondary interactions with the column | Use a column with a different stationary phase or add modifiers to the mobile phase to reduce peak tailing. |
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard: A Comparative Guide to Bioanalytical Method Validation for Levofloxacin Using Desmethyl Levofloxacin-d8
For researchers, scientists, and drug development professionals engaged in the quantification of levofloxacin (B1675101), the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Desmethyl Levofloxacin-d8, a deuterated internal standard, with other commonly used non-deuterated alternatives for the bioanalytical method validation of levofloxacin.
In the realm of bioanalytical method validation, the internal standard (IS) plays a pivotal role in ensuring the accuracy and precision of quantitative data. It is introduced into samples at a known concentration to correct for variability during sample preparation, injection, and analysis. The ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis due to their near-identical chemical and physical properties to the analyte.[1] This guide presents a comparative analysis of this compound against commonly used non-deuterated internal standards like ofloxacin (B1677185) and ciprofloxacin (B1669076), supported by a review of published experimental data.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. Deuterated internal standards are favored because they co-elute with the analyte, providing better correction for matrix effects and variability in instrument response.[2][3][4] Non-deuterated internal standards, while often more accessible and less expensive, may have different chromatographic behavior and extraction efficiencies, potentially leading to less accurate quantification.
The following tables summarize the validation parameters for levofloxacin quantification using this compound and other alternative internal standards, compiled from various studies. These parameters are essential for evaluating the performance and suitability of each method for specific research needs.
Table 1: Bioanalytical Method Parameters for Levofloxacin using this compound as an Internal Standard
| Validation Parameter | Performance Data | Biological Matrix |
| Linearity Range | 0.10 - 5.00 mg/L | Human Serum |
| Correlation Coefficient (r²) | 0.999 | Human Serum |
| Accuracy | 0.1% to 12.7% | Human Serum |
| Within-day Precision (%RSD) | 1.4% to 2.4% | Human Serum |
| Between-day Precision (%RSD) | 3.6% to 4.1% | Human Serum |
| Lower Limit of Quantification (LLOQ) | 0.10 mg/L | Human Serum |
| Recovery | Not explicitly stated, but matrix effects were compensated | Human Serum |
Data extracted from a study by van der Aart, et al.[5]
Table 2: Bioanalytical Method Parameters for Levofloxacin using Ofloxacin as an Internal Standard
| Validation Parameter | Performance Data | Biological Matrix |
| Linearity Range | 0.05 - 5.0 µg/mL | Not Specified |
| Correlation Coefficient (r²) | 0.997 | Not Specified |
| Accuracy | Acceptable | Not Specified |
| Precision | Acceptable | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL | Not Specified |
| Sample Preparation | Liquid-Liquid Extraction | Not Specified |
Note: Specific quantitative data for accuracy and precision were not provided in the referenced material.
Table 3: Bioanalytical Method Parameters for Levofloxacin using Ciprofloxacin as an Internal Standard
| Validation Parameter | Performance Data | Biological Matrix |
| Linearity Range | 0.3 - 15 µg/g | Human Prostate Tissue |
| Correlation Coefficient (r) | ≥0.999 | Human Prostate Tissue |
| Accuracy | Within ±15% of nominal | Human Prostate Tissue |
| Precision (%RSD) | ≤15% | Human Prostate Tissue |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/g | Human Prostate Tissue |
| Recovery | Not explicitly stated | Human Prostate Tissue |
Data extracted from a study by Gębka, et al.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing bioanalytical methods. Below are summaries of the experimental protocols used in the studies cited above.
Method 1: Levofloxacin Quantification using this compound IS
-
Sample Preparation: Protein precipitation of human serum samples.[5]
-
Chromatography: Liquid chromatography with a run time of 2.5 minutes.[5]
-
Detection: Tandem mass spectrometry (MS/MS).[5]
-
Internal Standard: Desmethyl-levofloxacin-d8.[5]
Method 2: Levofloxacin Quantification using Ofloxacin IS
-
Sample Preparation: Liquid-Liquid Extraction.
-
Chromatography: High-Performance Liquid Chromatography (HPLC).
-
Detection: Not specified.
-
Internal Standard: Ofloxacin.
Method 3: Levofloxacin Quantification using Ciprofloxacin IS
-
Sample Preparation: Homogenization and filtration of human prostate tissue samples.[6]
-
Chromatography: Reversed-phase C18 column with an isocratic elution. The total run time was 3.5 minutes.[6]
-
Detection: High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS).[6]
-
Internal Standard: Ciprofloxacin was used for the simultaneous determination of levofloxacin.[6]
Visualizing the Workflow
To better understand the logical flow of a bioanalytical method validation process, the following diagram illustrates the key stages.
Bioanalytical method validation workflow.
Conclusion
The choice of an internal standard is a critical decision in the development and validation of a robust bioanalytical method for levofloxacin. The presented data, though from different studies with varying conditions, suggests that a deuterated internal standard like this compound offers superior performance, particularly in minimizing variability and compensating for matrix effects. While non-deuterated alternatives like ofloxacin and ciprofloxacin can be used, their validation requires careful consideration of their potential for different chromatographic behavior and extraction efficiencies compared to levofloxacin. Ultimately, the selection of an internal standard should be based on the specific requirements of the study, including the desired level of accuracy and precision, the nature of the biological matrix, and the availability of the standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Robust HPLC-MS/MS method for levofloxacin and ciprofloxacin determination in human prostate tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Desmethyl Levofloxacin-d8 vs. Structural Analogs as Internal Standards in Quantitative Bioanalysis
In the precise world of bioanalytical research and drug development, the accuracy and reliability of quantitative data are paramount. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure data integrity by correcting for variability during the analytical process.[1][2][3] The choice of this standard is a critical decision that directly impacts assay performance. The two primary options are stable isotope-labeled (SIL) internal standards, such as Desmethyl Levofloxacin-d8, and structural analogs.
This guide provides an objective, data-driven comparison between these two types of internal standards. We will delve into their performance differences, supported by experimental data and detailed methodologies, to help researchers make informed decisions for their quantitative assays.
This compound: The Gold Standard
This compound is the deuterium-labeled form of a metabolite of Levofloxacin, a broad-spectrum antibiotic.[4][5] As a SIL-IS, it is chemically and structurally almost identical to the unlabeled analyte. The only significant difference is the substitution of eight hydrogen atoms with deuterium, which results in a higher mass-to-charge ratio (m/z) that is easily distinguishable by a mass spectrometer.[2]
This near-identical physicochemical nature is the cornerstone of its superiority. It ensures that the IS and the analyte exhibit the same behavior throughout the entire analytical workflow, including:
-
Sample Preparation: Identical extraction recovery from complex biological matrices.[6]
-
Chromatography: Co-elution with the analyte, ensuring both are subjected to the same conditions.[7]
-
Mass Spectrometric Detection: Experiencing the same degree of ionization suppression or enhancement (matrix effects).[3][6]
By perfectly mimicking the analyte, this compound provides the most accurate correction for variations, leading to superior precision and accuracy in quantification.[1][8]
Structural Analogs: A Viable Alternative
A structural analog is a distinct chemical compound that shares a similar core structure and functional groups with the analyte but is not isotopically labeled.[7] These are typically used when a SIL-IS is not commercially available or is prohibitively expensive.[9][10]
While structural analogs can compensate for some variability, their different chemical structures can lead to different analytical behaviors.[2] Even minor structural modifications can alter properties like polarity, pKa, and stability, resulting in:
-
Different chromatographic retention times.[9]
-
Variable extraction recoveries.[9]
-
Disparate responses to matrix effects.[7]
These differences can introduce bias and reduce the precision of the quantitative results, especially in complex and variable biological samples.[8][9]
Performance Comparison: Quantitative Data
The superior performance of a deuterated internal standard over a structural analog is consistently demonstrated in validation experiments. The following table summarizes typical data from a comparative study designed to quantify a drug in human plasma, illustrating the expected differences in key performance parameters.
| Performance Parameter | Deuterated IS (e.g., this compound) | Structural Analog IS | Acceptance Criteria (FDA/ICH) |
| Accuracy (Bias %) | -2.5% to +3.0% | -12.0% to +14.5% | Within ±15% (±20% at LLOQ) |
| Precision (CV %) | ≤ 5.0% | ≤ 10.0% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (CV %) | ≤ 4.0% | ≤ 13.0% | ≤ 15% |
| Recovery % | 85 ± 5% | 70 ± 15% | Consistent and reproducible |
Data is representative and compiled from principles described in referenced literature.[2][9]
As the data shows, the deuterated internal standard consistently yields results with lower bias and higher precision, demonstrating a more effective correction for analytical variability, particularly matrix effects.
Experimental Protocols
To objectively evaluate the suitability of an internal standard, a series of validation experiments must be conducted. The evaluation of matrix effects is one of the most critical assessments.
Detailed Methodology: Evaluation of Matrix Effects
Objective: To compare the ability of a deuterated IS and a structural analog IS to compensate for matrix effects from different biological sources.
Materials:
-
Blank biological matrix (e.g., plasma) from at least six different sources.
-
Analyte reference standard.
-
Deuterated internal standard (e.g., this compound).
-
Structural analog internal standard.
-
Appropriate solvents and reagents for extraction and reconstitution.
Procedure:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike the analyte and the chosen IS (either deuterated or structural analog) into the reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set 2 (Post-Extraction Spiked Matrix): Extract blank matrix from all six sources individually. After the final extraction step, spike the analyte and the IS into the extracted matrix residue at the same concentration as in Set 1.
-
Set 3 (Pre-Extraction Spiked Matrix): Spike the analyte and the IS into the blank matrix from all six sources before the extraction process begins.
-
-
Sample Analysis: Analyze all prepared samples using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for the analyte and the IS for each of the six matrix sources.
-
MF = (Peak Response in Post-Extraction Spiked Matrix) / (Peak Response in Neat Solution)
-
-
IS-Normalized Matrix Factor: Calculate the IS-normalized MF using the analyte-to-IS peak area ratio.
-
IS-Normalized MF = (Analyte/IS Ratio in Post-Extraction Spiked Matrix) / (Analyte/IS Ratio in Neat Solution)
-
-
Precision (CV%): Calculate the coefficient of variation (CV%) of the IS-normalized matrix factors across the six sources. A lower CV% indicates better compensation for matrix variability.
-
An ideal internal standard will have an IS-normalized matrix factor CV% well within the acceptance limit of 15%, indicating it effectively tracks and corrects for the variable matrix effects between different sources.[1]
Visualization of Concepts
The following diagrams illustrate the theoretical relationships and a typical workflow for internal standard validation.
Caption: Relationship between an analyte and different internal standards.
Caption: Experimental workflow for internal standard validation.
Conclusion
For researchers, scientists, and drug development professionals, the goal of quantitative bioanalysis is to produce the most accurate and reproducible data possible. While structural analogs can be employed when a SIL-IS is unavailable, the evidence strongly supports the superiority of deuterated internal standards.[2]
This compound, as a stable isotope-labeled internal standard, offers near-perfect mimicry of the analyte, ensuring robust correction for nearly all sources of analytical variability. This leads to higher-quality data that meets stringent regulatory requirements and provides greater confidence in experimental outcomes. Therefore, whenever feasible, a deuterated standard is the preferred choice for rigorous quantitative assays.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to Desmethyl Levofloxacin-d8 and Levofloxacin-d3 for Bioanalysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of levofloxacin (B1675101) and its primary metabolite, desmethyl levofloxacin, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides an objective comparison of two commonly used deuterated internal standards: Desmethyl Levofloxacin-d8 and Levofloxacin-d3.
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical physicochemical properties, ensuring it co-elutes and experiences similar ionization effects in the mass spectrometer. This minimizes variability during sample preparation and analysis, leading to enhanced accuracy and precision. When analyzing both a parent drug and its metabolite, the selection of the most suitable SIL-IS requires careful consideration.
Performance Comparison at a Glance
The selection between this compound and Levofloxacin-d3 hinges on whether the primary goal is the quantification of levofloxacin, its metabolite desmethyl levofloxacin, or both.
| Feature | This compound | Levofloxacin-d3 |
| Primary Analyte | Desmethyl Levofloxacin | Levofloxacin |
| Molecular Formula | C₁₇H₁₀D₈FN₃O₄[1] | C₁₈H₁₇D₃FN₃O₄ |
| Molecular Weight | 355.39[1] | 364.39 |
| Suitability for Levofloxacin Quantification | Good | Excellent |
| Suitability for Desmethyl Levofloxacin Quantification | Excellent | Good |
| Potential for Cross-Contribution | Minimal to levofloxacin signal | Minimal to desmethyl levofloxacin signal |
Theoretical Performance in Bioanalytical Methods
In a typical bioanalytical workflow, the choice of internal standard directly impacts the accuracy and precision of the results. Ideally, a separate SIL-IS is used for each analyte. For instance, a method for the simultaneous determination of levofloxacin and desmethyl-levofloxacin in human serum utilized levofloxacin-¹³C₂H₃ as the IS for levofloxacin and desmethyl-levofloxacin-d8 for desmethyl-levofloxacin.[2] This approach represents the gold standard.
However, if only one internal standard is to be used for quantifying both analytes, a careful evaluation is necessary.
Using this compound for both analytes:
This compound is an excellent choice for quantifying desmethyl levofloxacin due to its structural identity. When used to quantify levofloxacin, it is expected to track the analyte reasonably well, although minor differences in extraction recovery and matrix effects might occur due to the structural difference (the absence of a methyl group).
Using Levofloxacin-d3 for both analytes:
Levofloxacin-d3 is the ideal internal standard for levofloxacin. For the quantification of desmethyl levofloxacin, it serves as a close structural analog. The chromatographic behavior of Levofloxacin-d3 is expected to be very similar to that of desmethyl levofloxacin, potentially leading to good correction for variability.
Experimental Protocols
A robust bioanalytical method requires rigorous validation. Below is a generalized experimental protocol for the determination of levofloxacin and desmethyl levofloxacin in human plasma using LC-MS/MS with a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a polypropylene (B1209903) tube, add 750 µL of a precipitating reagent (e.g., acetonitrile (B52724) or methanol) containing the internal standard (either this compound or Levofloxacin-d3) at a fixed concentration.[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the mixture at 10,000 rpm for 5 minutes to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
-
Inject a small volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.[2]
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
3. Mass Spectrometry Conditions
Mass spectrometry is typically performed using a triple quadrupole instrument in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
| Analyte/IS | Precursor Ion (m/z) | Product Ion (m/z) |
| Levofloxacin | 362.1 | 318.1[4] |
| Desmethyl Levofloxacin | 348.1 | 310.1[4] |
| Levofloxacin-d3 | 365.2 | Not specified in search results |
| This compound | 356.2 | 318.2[4] |
Visualizing the Workflow and Decision Process
To aid in understanding the experimental process and the logic behind selecting an internal standard, the following diagrams are provided.
References
A Comparative Guide to Analytical Methods for Levofloxacin and its Metabolite Using Desmethyl Levofloxacin-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of levofloxacin (B1675101) and its primary metabolite, desmethyl levofloxacin. A special focus is placed on methods utilizing Desmethyl Levofloxacin-d8, a deuterated analog that serves as an excellent internal standard for enhancing the accuracy and precision of bioanalytical assays. The following sections detail the experimental protocols and performance data of different analytical techniques, offering a valuable resource for method selection and cross-validation in research and clinical settings.
Data Presentation: A Comparative Overview of Analytical Methods
The selection of an appropriate analytical method is critical for the reliable quantification of levofloxacin and its metabolites in various biological matrices. High-performance liquid chromatography (HPLC) coupled with different detectors and, more prominently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most frequently employed techniques due to their high sensitivity, specificity, and efficiency.[1] While various internal standards have been utilized, the use of a stable isotope-labeled internal standard like this compound is preferred to minimize variability during sample preparation and analysis.[2][3]
Below is a summary of the performance characteristics of different analytical methods.
| Method | Internal Standard | Matrix | Linearity Range (mg/L) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Lower Limit of Quantification (LLOQ) (mg/L) | Reference |
| LC-MS/MS | Desmethyl-levofloxacin-d8 | Human Serum | 0.10 - 4.99 | 90.2 - 115.6 | Within-day: 1.5 - 5.0, Between-day: 0.0 - 3.3 | Not Reported | 0.10 | [4][5] |
| LC-MS/MS | Levofloxacin-13C2H3 | Human Serum | 0.10 - 5.00 | 90.1 - 112.7 | Within-day: 1.4 - 2.4, Between-day: 3.6 - 4.1 | Not Reported | 0.10 | [4][5] |
| LC-ESI-MS/MS | Enrofloxacin | Human Serum | 0.13 - 1000 ng/mL | 92.1 - 104 | <9 | 90.9 - 99.5 | 0.13 ng/mL | [6] |
| UHPLC-DAD | Ciprofloxacin | Human Plasma | 0.030 - 10 | 93 - 108 | <10 | 99 - 106 | 0.03 | [7] |
| HPLC-Fluorescence | Not Specified | Human Plasma | 0.15 - 30.0 | <10 | <10 | High | Not Specified | [8] |
| RP-HPLC | Not Specified | Bulk, Serum | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| UV-Visible Spectrophotometry | Not Specified | Bulk, Tablets | 2 - 10 µg/mL | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. This section provides an in-depth look at the methodologies employed in the LC-MS/MS-based quantification of levofloxacin and desmethyl levofloxacin using their respective deuterated internal standards.
LC-MS/MS Method for Levofloxacin and Desmethyl Levofloxacin in Human Serum
This method provides a rapid and sensitive approach for the simultaneous quantification of levofloxacin and its metabolite, desmethyl levofloxacin.[4][5]
1. Sample Preparation:
-
A simple protein precipitation technique is employed for sample cleanup.[4][5]
-
To 100 µL of human serum, 750 µL of a precipitating reagent containing the internal standards (Levofloxacin-13C2H3 and Desmethyl-levofloxacin-d8) is added.[4]
-
The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 5 minutes.[4]
-
An aliquot of the resulting supernatant is directly injected into the LC-MS/MS system.[4]
2. Liquid Chromatography:
-
Chromatographic separation is achieved using a suitable reversed-phase column.
-
The mobile phase typically consists of a gradient mixture of an aqueous buffer (e.g., containing ammonium (B1175870) acetate (B1210297) and acids) and an organic solvent like acetonitrile.[11]
-
The total run time is short, approximately 2.5 minutes, with a retention time of 1.6 minutes for all analytes.[4][5]
3. Mass Spectrometry:
-
A triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode with positive electrospray ionization is used for detection.[4][11]
-
The specific precursor-to-product ion transitions for levofloxacin, desmethyl levofloxacin, and their deuterated internal standards are monitored for quantification. For instance, the transition for desmethyl-levofloxacin is m/z 362.1 → 318.1.[5]
Visualizing the Workflow and Molecular Structures
To further clarify the experimental process, the following diagrams illustrate the analytical workflow and the chemical structures of the key compounds involved.
Caption: Experimental workflow for the LC-MS/MS analysis of levofloxacin and desmethyl levofloxacin.
Caption: Chemical structures of key analytes and the internal standard. (Note: Placeholder images are used for illustrative purposes).
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the quantification of desmethyl levofloxacin in biological matrices. The presented data and protocols highlight the superior sensitivity, specificity, and accuracy of mass spectrometry-based methods compared to older techniques like UV-spectrophotometry. This guide serves as a valuable resource for researchers in selecting and implementing the most suitable analytical method for their specific needs in the study of levofloxacin pharmacokinetics and metabolism.
References
- 1. jbino.com [jbino.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultra-high performance liquid chromatographic determination of levofloxacin in human plasma and prostate tissue with use of experimental design optimization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. syncsci.com [syncsci.com]
Desmethyl Levofloxacin-d8: A Comparative Guide to Linearity and Range Determination in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of pharmaceuticals, particularly in complex biological matrices, the use of a reliable internal standard (IS) is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are considered the gold standard, and Desmethyl Levofloxacin-d8 serves as a crucial tool in the bioanalysis of the antibiotic Levofloxacin (B1675101) and its primary metabolite, Desmethyl Levofloxacin.[1][2] This guide provides a comparative overview of the performance of this compound, focusing on the critical validation parameters of linearity and range, supported by experimental data and detailed protocols.
Stable isotope-labeled internal standards like this compound are designed to mimic the analytical behavior of the analyte of interest.[2] By incorporating deuterium (B1214612) atoms, the mass of the molecule is increased, allowing it to be distinguished from the unlabeled analyte by a mass spectrometer.[1] This co-eluting property ensures that any variability during sample preparation and analysis, such as extraction inconsistencies or matrix effects, affects both the analyte and the internal standard equally, leading to more precise and accurate quantification.[3]
Comparative Performance: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[4][5] The range is the interval between the upper and lower concentrations of the analyte in a sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][4]
The following table summarizes the performance of bioanalytical methods for Levofloxacin and its metabolite, utilizing this compound and other alternative internal standards.
| Analyte(s) | Internal Standard (IS) | Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| Levofloxacin & Desmethyl-levofloxacin | Desmethyl-levofloxacin-d8 & Levofloxacin-¹³C,d₃ | LC-MS/MS | Human Serum | 0.10 - 4.99 mg/L (for desmethyl-levofloxacin) | 0.998 | [1][6] |
| Levofloxacin | Enrofloxacin | LC-ESI-MS/MS | Human Serum | 0.13 - 1000 ng/mL | > 0.999 | [7] |
| Levofloxacin & Ciprofloxacin (B1669076) | Not specified | HPLC-ESI-MS/MS | Human Prostate Tissue | 0.3 - 15 µg/g | ≥ 0.999 | [8] |
| Levofloxacin | Hydrochlorothiazide | RP-HPLC | Rat Plasma | 20 - 5000 ng/mL | > 0.998 | [9] |
| Levofloxacin | None (External Standard) | RP-HPLC | Bulk Drug, Serum | 2 - 10 ng | Not specified | [10] |
As evidenced by the data, methods employing the stable isotope-labeled internal standard, this compound, demonstrate excellent linearity (r² = 0.998) over a clinically relevant concentration range.[1][6] While alternative methods using other internal standards or external calibration also show good linearity, the use of a deuterated analog like this compound is the preferred approach according to regulatory guidelines due to its ability to effectively compensate for analytical variability.[11]
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates a typical workflow for establishing the linearity and range of a bioanalytical method using this compound.
Detailed Experimental Protocol
This protocol outlines the steps for determining the linearity and range for the quantification of Desmethyl Levofloxacin using this compound as an internal standard, adapted from established LC-MS/MS methodologies.[1][12]
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Accurately weigh and dissolve Desmethyl Levofloxacin in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a similar manner (e.g., 1 mg/mL).
-
Calibration Curve Working Solutions: Perform serial dilutions of the analyte stock solution to create a series of at least 6-8 working solutions that cover the expected concentration range.[12]
-
IS Working Solution: Dilute the IS stock solution to a constant concentration (e.g., 0.2 mg/L) that will be added to all samples.[1]
2. Preparation of Calibration Standards:
-
For each concentration level, spike a known volume of blank biological matrix (e.g., 100 µL of human serum) with the corresponding analyte working solution.[1]
-
Add a fixed volume of the IS working solution to each sample.
-
The final volume of the spiking solutions should not exceed 5% of the matrix volume to avoid significant matrix dilution.[1]
3. Sample Extraction:
-
Perform a protein precipitation extraction by adding a precipitating agent (e.g., 750 µL of methanol (B129727) or acetonitrile (B52724) containing the internal standard) to the 100 µL serum samples.[1]
-
Vortex the mixture for approximately 1 minute to ensure thorough mixing.
-
Centrifuge the samples at high speed (e.g., 11,000 rpm for 5 minutes) to pellet the precipitated proteins.[1]
-
Carefully collect the supernatant for analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Inject a small volume (e.g., 2 µL) of the supernatant onto a suitable LC column (e.g., C18).[1][13] Use an appropriate mobile phase composition and gradient to achieve chromatographic separation of the analyte and IS from endogenous matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[13]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For example:
5. Data Evaluation:
-
Integrate the chromatographic peak areas for both the analyte and the IS at each concentration level.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data points. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.[13] The range is defined by the lowest (Lower Limit of Quantification, LLOQ) and highest (Upper Limit of Quantification, ULOQ) concentrations on this curve that meet predefined accuracy and precision criteria.[5]
References
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. veeprho.com [veeprho.com]
- 3. 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. benchchem.com [benchchem.com]
- 5. resolian.com [resolian.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Robust HPLC-MS/MS method for levofloxacin and ciprofloxacin determination in human prostate tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 3.2. Experiment setup and evaluation of the data – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Accuracy and Precision in Levofloxacin Bioanalysis: Desmethyl Levofloxacin-d8 and Alternatives
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic drugs is paramount. In the bioanalysis of the widely used antibiotic Levofloxacin, the choice of an appropriate internal standard is critical for reliable and reproducible results. This guide provides an objective comparison of Des-methyl Levofloxacin-d8 and other common internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Levofloxacin in biological matrices.
This guide presents a summary of performance data from published studies, detailed experimental protocols, and visual representations of analytical workflows to assist in the selection of the most suitable internal standard for your specific research needs.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of a bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variability. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative mass spectrometry.
| Internal Standard | Analyte | Matrix | Accuracy (%) | Within-Day Precision (%RSD) | Between-Day Precision (%RSD) | Citation |
| Desmethyl Levofloxacin-d8 | Desmethyl Levofloxacin | Human Serum | 0.2 - 15.6 | 1.5 - 5.0 | 0.0 - 3.3 | |
| Levofloxacin-d8 | Levofloxacin | Saliva | -0.9 - 2.0 (Bias) | 0.9 - 2.3 (CV) | Not Reported | |
| Enrofloxacin | Levofloxacin | Human Serum | 92.1 - 104 (Recovery) | <9 | <9 | |
| Ciprofloxacin-d8 | Ciprofloxacin | Not Specified | Not Specified | Not Specified | Not Specified | |
| Hydrochlorothiazide | Levofloxacin | Rat Plasma | 99.81 - 100.11 | 0.045 - 0.61 (CV) | Not Reported |
Note: RSD = Relative Standard Deviation, CV = Coefficient of Variation. Accuracy is presented as the percentage recovery or bias.
Experimental Protocols: A Representative LC-MS/MS Method
The following is a representative experimental protocol for the quantification of Levofloxacin in human plasma using a stable isotope-labeled internal standard. This protocol is a composite of methodologies reported in the cited literature.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol).
-
Vortex the sample for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) (or another suitable protein precipitating agent) to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: Agilent 1200 Series HPLC or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Levofloxacin: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard (e.g., this compound): Precursor ion (m/z) -> Product ion (m/z)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing Workflows and Relationships
To further clarify the experimental process and the logical considerations in selecting an internal standard, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Experimental workflow for Levofloxacin quantification in plasma.
Caption: Logical relationship of key internal standard attributes.
Conclusion
The choice of an internal standard is a critical determinant of the quality of bioanalytical data. This compound, as a stable isotope-labeled analog of a major metabolite, offers a high degree of structural and physicochemical similarity to Levofloxacin, making it an excellent choice for accurate and precise quantification. While other internal standards such as Levofloxacin-d8, Enrofloxacin, and Ciprofloxacin-d8 are also utilized, their performance may vary depending on the specific matrix and analytical conditions. For the highest level of confidence in bioanalytical results, particularly for regulatory submissions, the use of a stable isotope-labeled internal standard that closely mimics the analyte, such as this compound or Levofloxacin-d8, is strongly recommended. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in the selection and implementation of robust bioanalytical methods for Levofloxacin.
The Gold Standard for Bioanalysis: Establishing the Limit of Quantification with Desmethyl Levofloxacin-d8
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the precise and accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. The choice of an appropriate internal standard is a critical determinant of assay performance, directly impacting the reliability of the data generated. This guide provides an objective comparison of Desmethyl Levofloxacin-d8, a deuterated internal standard, with non-deuterated alternatives for the quantification of Desmethyl Levofloxacin, the primary metabolite of the widely used antibiotic, Levofloxacin.
Superiority of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry. By incorporating stable isotopes, these standards exhibit nearly identical physicochemical properties to the analyte of interest. This structural and chemical similarity ensures that the internal standard behaves in the same manner as the analyte during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery, matrix effects, and instrument response. This leads to enhanced precision and accuracy in the final analytical results.
Non-deuterated internal standards, often structural analogs of the analyte, may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification, especially in complex biological matrices.
Performance Comparison: Lower Limit of Quantification (LLOQ)
The Lower Limit of Quantification (LLOQ) is a critical performance characteristic of a bioanalytical method, representing the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. A lower LLOQ signifies a more sensitive assay, which is particularly crucial when measuring low concentrations of metabolites.
The following table summarizes the LLOQ values obtained for Desmethyl Levofloxacin and Levofloxacin using different internal standards, based on published experimental data.
| Analyte | Internal Standard | Internal Standard Type | LLOQ | Biological Matrix | Analytical Method |
| Desmethyl Levofloxacin | This compound | Deuterated | 0.10 mg/L [1][2] | Human Serum | LC-MS/MS |
| Levofloxacin | Moxifloxacin | Structural Analog | 0.2 µg/mL | Plasma | HPLC-FLD |
| Levofloxacin | Ciprofloxacin | Structural Analog | 0.024 µg/mL (urine) | Urine, Plasma | HPLC-FLD, HPLC-MS/MS |
Note: The LLOQ values for Moxifloxacin and Ciprofloxacin are for the quantification of the parent drug, Levofloxacin, and serve as a benchmark for the performance of non-deuterated internal standards in the analysis of related fluoroquinolone compounds.
The data clearly demonstrates that a highly sensitive LLOQ of 0.10 mg/L can be achieved for Desmethyl Levofloxacin when using its deuterated internal standard, this compound[1][2]. This level of sensitivity is essential for accurately characterizing the pharmacokinetic profile of this metabolite. While structural analogs have been used for the quantification of the parent drug, Levofloxacin, the use of a deuterated internal standard specific to the metabolite is best practice for ensuring the most accurate and reliable results.
Experimental Protocols
The determination of the LLOQ is a key component of bioanalytical method validation, following guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).
Experimental Protocol for LLOQ Determination using LC-MS/MS
This protocol outlines the general steps for establishing the LLOQ of Desmethyl Levofloxacin using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Desmethyl Levofloxacin and this compound in a suitable organic solvent (e.g., methanol).
-
Prepare serial dilutions of the Desmethyl Levofloxacin stock solution to create calibration standards and quality control (QC) samples at various concentrations, including the expected LLOQ.
-
Prepare a working solution of the internal standard, this compound, at a constant concentration.
2. Sample Preparation:
-
To an aliquot of the biological matrix (e.g., human serum), add a fixed volume of the this compound internal standard working solution.
-
For calibration standards and QC samples, add the corresponding dilutions of the Desmethyl Levofloxacin working solution. For blank samples, add an equivalent volume of the solvent.
-
Perform sample extraction to remove proteins and other interfering substances. A common technique is protein precipitation with a solvent like acetonitrile (B52724) or methanol.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject the reconstituted samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic separation is typically achieved on a C18 reverse-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-product ion transitions for both Desmethyl Levofloxacin and this compound.
4. Data Analysis and LLOQ Establishment:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The LLOQ is the lowest concentration on the calibration curve that can be measured with a signal-to-noise ratio of at least 10 and with precision (%CV) and accuracy (%bias) within ±20%.
-
Analyze at least five replicate samples at the proposed LLOQ concentration to determine the precision and accuracy.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in establishing the LLOQ and the logical relationship in selecting an appropriate internal standard.
Caption: Workflow for LLOQ Determination in a Bioanalytical Method.
Caption: Decision Pathway for Internal Standard Selection.
Conclusion
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Desmethyl Levofloxacin, the use of its deuterated internal standard, this compound, is unequivocally the superior choice. The experimental evidence demonstrates its capability to achieve a low LLOQ, ensuring high sensitivity and the generation of robust and reliable data. While structural analogs may serve as alternatives in some contexts, the inherent advantages of deuterated standards in mimicking the analyte's behavior make them the gold standard for accurate and precise quantification in complex biological matrices. This guide underscores the importance of selecting the appropriate internal standard to ensure the integrity and validity of bioanalytical results.
References
A Comparative Guide to Incurred Sample Reanalysis (ISR) with Desmethyl Levofloxacin-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Desmethyl Levofloxacin-d8's performance as an internal standard (IS) in the bioanalysis of Levofloxacin (B1675101) and its metabolite, Desmethyl Levofloxacin, with a focus on Incurred Sample Reanalysis (ISR). We will delve into supporting experimental data, detailed methodologies, and a comparative look at alternative internal standards.
Introduction to Incurred Sample Reanalysis (ISR)
Incurred Sample Reanalysis is a critical component of bioanalytical method validation, designed to ensure the reliability and reproducibility of a method for the analysis of study samples.[1][2][3] Unlike calibration standards and quality controls, which are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples are actual study samples from subjects who have been administered the drug. These samples present a more complex matrix, potentially containing metabolites, and exhibiting protein binding characteristics that can influence the analytical results.[2]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR to confirm the robustness of a bioanalytical method. The generally accepted criterion for a successful ISR is that for at least 67% of the reanalyzed samples, the percentage difference between the initial and the repeat concentration should be within 20% of their mean.[1][4]
The Role of the Internal Standard in ISR
The choice of an internal standard is paramount to the success of a bioanalytical assay and, by extension, its performance during ISR. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization in the mass spectrometer. This mimicry helps to compensate for any variability that may occur.
Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in quantitative bioanalysis, particularly for LC-MS/MS methods.[5][6][7][8][9] Their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization response, thus providing the most accurate correction for analytical variability. This compound, a deuterated analog of the levofloxacin metabolite, falls into this category.[4]
Performance of this compound as an Internal Standard
A validated LC-MS/MS method for the simultaneous determination of levofloxacin and its primary metabolite, desmethyl-levofloxacin, in human serum utilized this compound as the internal standard for the metabolite and levofloxacin-13C2H3 for the parent drug.[4] The performance of this method provides a strong indication of the suitability of this compound for bioanalytical applications.
Data Presentation: Method Validation Parameters
Below is a summary of the validation data for the bioanalytical method employing this compound.
| Parameter | Desmethyl Levofloxacin | Levofloxacin |
| Internal Standard | This compound | Levofloxacin-13C2H3 |
| Linearity Range (mg/L) | 0.10 - 4.99 | 0.10 - 5.00 |
| Correlation Coefficient (r²) | 0.998 | 0.999 |
| Lower Limit of Quantification (LLOQ) (mg/L) | 0.10 | 0.10 |
| Within-day Precision (%CV) | 1.5 - 5.0 | 1.4 - 2.4 |
| Between-day Precision (%CV) | 0.0 - 3.3 | 3.6 - 4.1 |
| Accuracy (% bias) | 0.2 - 15.6 | 0.1 - 12.7 |
Data sourced from Ghimire et al.[4]
The data demonstrates that the method using this compound as an internal standard for the metabolite exhibits excellent linearity, sensitivity, precision, and accuracy, meeting the stringent requirements for bioanalytical method validation.
Comparison with Alternative Internal Standards
While this compound is a suitable SIL-IS for its corresponding metabolite, other internal standards have been employed for the analysis of the parent drug, Levofloxacin. The choice of IS can significantly impact assay performance and the outcome of ISR.
Alternative Internal Standards for Levofloxacin Analysis
| Internal Standard | Type | Rationale for Use and Potential drawbacks |
| Enrofloxacin | Structural Analog | Similar chemical structure to Levofloxacin.[10] However, as a structural analog, its chromatographic behavior and ionization efficiency may not perfectly match that of Levofloxacin, potentially leading to less effective compensation for matrix effects.[5][8] |
| Ciprofloxacin (B1669076) | Structural Analog | Another fluoroquinolone antibiotic with structural similarities to Levofloxacin.[11] A key disadvantage is that ciprofloxacin is a widely used antibiotic and its presence in patient samples could lead to erroneous results.[4] |
| Levofloxacin-d8 | Stable Isotope-Labeled | A deuterated version of the parent drug, considered an excellent choice for tracking Levofloxacin's behavior throughout the analytical process.[12] |
| Ofloxacin | Structural Analog (Racemate) | Levofloxacin is the L-isomer of ofloxacin. While structurally very similar, potential differences in stereospecific interactions during chromatography could be a factor.[13] |
Data Presentation: Comparative Validation Data of Levofloxacin with Different Internal Standards
The following table provides an indirect comparison of validation parameters from different studies using various internal standards for Levofloxacin analysis.
| Parameter | Method with Levofloxacin-13C2H3[4] | Method with Enrofloxacin[10] | Method with Ciprofloxacin[11] |
| Linearity Range (ng/mL) | 100 - 5000 | 0.13 - 1000 | 10 - 5000 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 |
| LLOQ (ng/mL) | 100 | 0.13 | 10 |
| Intra-day Precision (%CV) | 1.4 - 2.4 | <9 | 2.9 - 7.8 |
| Inter-day Precision (%CV) | 3.6 - 4.1 | <9 | Not Reported |
| Accuracy (% bias) | 0.1 - 12.7 | 92.1 - 104 (as % recovery) | -7.3 to -2.2 |
| Recovery (%) | Not explicitly stated | 90.9 - 99.5 | 55.2 |
This comparative data suggests that while all methods demonstrate acceptable performance, the use of a stable isotope-labeled internal standard like Levofloxacin-13C2H3 (and by extension, this compound for its metabolite) generally provides high precision and accuracy. The lower recovery reported for the method using ciprofloxacin as an IS could be a point of concern, as significant differences in recovery between the analyte and IS can impact accuracy.
Experimental Protocols
LC-MS/MS Method for Levofloxacin and Desmethyl-Levofloxacin using this compound
This protocol is summarized from the work of Ghimire et al.[4]
1. Sample Preparation:
-
To 100 µL of human serum, add 750 µL of a precipitating reagent containing the internal standards (Levofloxacin-13C2H3 and Desmethyl-Levofloxacin-d8).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Inject 2 µL of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: Not specified in the abstract.
-
Mobile Phase: A gradient elution using a mixture of ultrapure water, acetonitrile, and an aqueous buffer (containing ammonium (B1175870) acetate, acetic acid, and trifluoroacetic acid).
-
Run Time: 2.5 minutes.
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions (m/z):
-
Levofloxacin: 362.1 → 318.1
-
Desmethyl-Levofloxacin: 348.1 → 310.1
-
Levofloxacin-13C2H3: 366.1 → 322.2
-
Desmethyl-Levofloxacin-d8: 356.2 → 318.2
-
Mandatory Visualizations
Caption: Incurred Sample Reanalysis (ISR) Workflow.
Caption: Comparison of Internal Standard Types.
Conclusion
The selection of a stable isotope-labeled internal standard, such as this compound for the analysis of Desmethyl Levofloxacin, is a robust strategy for ensuring the accuracy and reliability of bioanalytical data. The presented data demonstrates that methods employing SIL-IS exhibit high precision and accuracy, which are critical for passing the stringent requirements of Incurred Sample Reanalysis. While structural analogs can be used, they may introduce a higher degree of variability, potentially complicating ISR outcomes. For researchers and drug development professionals, prioritizing the use of SIL-IS where available is a key step towards generating defensible bioanalytical data for regulatory submissions.
References
- 1. ISR: what have we learned after a decade of experience? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 5. scispace.com [scispace.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the determination of levofloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubs.acs.org [pubs.acs.org]
Evaluating the Isotope Effect of Desmethyl Levofloxacin-d8 on Retention Time: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing deuterated internal standards in pharmacokinetic and bioanalytical studies, understanding the potential for chromatographic shifts is paramount. This guide provides an objective comparison of the retention time of Desmethyl Levofloxacin-d8 relative to its non-deuterated counterpart, Desmethyl Levofloxacin. Experimental data is presented to illustrate the phenomenon, and detailed methodologies are provided to ensure reproducibility.
The Chromatographic Isotope Effect: A Brief Overview
The substitution of hydrogen with its heavier isotope, deuterium, can lead to subtle changes in the physicochemical properties of a molecule. This can manifest as a "chromatographic isotope effect," where the deuterated and non-deuterated compounds exhibit different retention times in a chromatographic system. In reversed-phase liquid chromatography (RPLC), deuterated compounds often, but not always, elute slightly earlier than their non-deuterated analogs. This is attributed to the slightly stronger C-D bond compared to the C-H bond, which can lead to a marginal decrease in hydrophobicity. However, the magnitude and even the direction of this effect are highly dependent on the specific chromatographic conditions employed.
Comparative Analysis of Retention Time
A key study by Ghimire et al. provides a direct comparison of the retention times for Desmethyl Levofloxacin and its deuterated internal standard, this compound, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The results from this study are summarized in the table below.
| Analyte | Retention Time (minutes) |
| Desmethyl Levofloxacin | 1.6[1] |
| This compound | 1.6[1] |
In this specific instance, under the detailed experimental conditions, no significant isotope effect on retention time was observed, with both the analyte and its deuterated internal standard co-eluting. This is an ideal scenario for an internal standard as it ensures that it experiences the same chromatographic conditions and potential matrix effects as the analyte, leading to more accurate and precise quantification.
Experimental Protocols
The following is a detailed methodology from the study by Ghimire et al. for the analysis of Desmethyl Levofloxacin and this compound.
Sample Preparation:
A protein precipitation technique was used for sample preparation. To 100 µL of human serum, 750 µL of a precipitating reagent containing the internal standards (Levofloxacin-d3 and Desmethyl-Levofloxacin-d8) was added. The mixture was vortexed for 1 minute and then centrifuged for 5 minutes at 10,000 rpm. Subsequently, 2 µL of the supernatant was injected into the LC-MS/MS system.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
LC System: A Thermo Scientific Surveyor MS pump Plus and auto sampler were used.
-
Mass Spectrometer: A TSQ Quantum Access Max mass spectrometer was employed for detection.
-
Run Time: The total run time for the analysis was 2.5 minutes.[1]
Visualizing the Concepts
To further clarify the experimental workflow and the theoretical underpinnings of the isotope effect, the following diagrams are provided.
Caption: Experimental workflow for the analysis of Desmethyl Levofloxacin.
Caption: Logical relationship of factors influencing the isotope effect on retention time.
Conclusion
The use of this compound as an internal standard for the quantification of Desmethyl Levofloxacin has been shown to be effective, with published data indicating co-elution under specific LC-MS/MS conditions.[1] This demonstrates the suitability of the deuterated analog for providing accurate and reliable bioanalytical results. However, it is imperative for researchers to recognize that the chromatographic behavior of deuterated standards is not universal and can be influenced by the analytical method's parameters. Therefore, verification of co-elution or characterization of any retention time shift is a critical step in method development and validation to ensure the highest quality of data.
References
Justification for Using Desmethyl Levofloxacin-d8 in Regulatory Submissions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical decision in the development and validation of bioanalytical methods for regulatory submissions. This choice directly impacts the reliability, accuracy, and precision of the data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). For the quantification of the fluoroquinolone antibiotic Levofloxacin, the use of a stable isotope-labeled internal standard (SIL-IS), specifically Desmethyl Levofloxacin-d8, offers significant advantages over other alternatives, ensuring data integrity and facilitating a smoother regulatory review process.
The Regulatory Preference for Stable Isotope-Labeled Internal Standards
Regulatory bodies worldwide, through guidelines like the ICH M10 Bioanalytical Method Validation, express a clear preference for the use of SIL-IS in quantitative bioanalytical methods.[1] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612), ¹³C, ¹⁵N).[2] This subtle modification in mass allows the IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This near-identity is the cornerstone of its superiority, as it ensures that the IS and the analyte behave similarly during sample preparation, chromatography, and ionization.[3]
This compound: The Optimal Internal Standard for Levofloxacin Analysis
This compound is the N-desmethyl metabolite of Levofloxacin, labeled with eight deuterium atoms. This makes it an ideal internal standard for the bioanalysis of Levofloxacin for several key reasons:
-
Co-elution with the Analyte: Due to its structural similarity to Levofloxacin, this compound exhibits nearly identical chromatographic behavior, leading to co-elution. This is crucial for compensating for any variations that may occur during the analytical run.
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting components in the biological matrix, are a major challenge in bioanalysis. As this compound is affected by matrix effects in the same way as the native Levofloxacin, it provides a reliable means of normalization, leading to more accurate and precise results.
-
Tracking of Extraction Recovery: The efficiency of the extraction process can vary between samples. This compound, being chemically almost identical to Levofloxacin, will have a comparable extraction recovery, thus accurately correcting for any sample-to-sample variability in the extraction process.
Performance Comparison: this compound vs. Structural Analog Internal Standards
While structural analogs like Ciprofloxacin or Ofloxacin have been used as internal standards for Levofloxacin analysis, they do not offer the same level of performance as a SIL-IS. The following table summarizes the expected performance differences based on established principles and data from various bioanalytical studies.
| Parameter | This compound (SIL-IS) | Structural Analog (e.g., Ciprofloxacin, Ofloxacin) | Justification |
| Accuracy (% Bias) | Typically within ± 5% | Can be > ± 15% | The SIL-IS more effectively compensates for matrix effects and variability in extraction recovery, leading to higher accuracy. |
| Precision (% CV) | Typically < 10% | Can be > 15% | The near-identical behavior of the SIL-IS throughout the analytical process results in significantly better precision. |
| Matrix Effect | Effectively Compensated | Inconsistent and Unpredictable Compensation | Differences in physicochemical properties between the analog IS and the analyte lead to differential responses to matrix components. |
| Extraction Recovery | Highly Correlated with Analyte | May Differ Significantly from Analyte | Structural differences can lead to variations in extraction efficiency between the analog IS and Levofloxacin. |
| Regulatory Acceptance | Highly Preferred | May Require Additional Justification | Regulatory agencies favor the use of SIL-IS due to the inherent reliability they bring to the data. |
Experimental Protocols
A robust and well-documented experimental protocol is essential for regulatory submission. The following outlines a typical workflow for the validation of a bioanalytical method for Levofloxacin in human plasma using this compound as the internal standard, in accordance with FDA and ICH guidelines.[1][4][5]
Stock and Working Solution Preparation
-
Levofloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Levofloxacin reference standard in a suitable solvent (e.g., methanol).
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the Levofloxacin stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Levofloxacin: e.g., m/z 362.2 → 318.1
-
This compound: e.g., m/z 356.2 → 312.1
-
Method Validation Parameters
The bioanalytical method should be validated for the following parameters as per regulatory guidelines:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Levofloxacin and this compound.
-
Calibration Curve: Prepare a calibration curve consisting of a blank, a zero sample (with IS), and at least six non-zero concentrations covering the expected range of the study samples. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC) in at least five replicates. The accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement from at least six different sources of blank plasma. The CV of the IS-normalized matrix factor should be ≤ 15%.
-
Recovery: Determine the extraction recovery of Levofloxacin and this compound by comparing the peak areas of extracted samples to those of post-extraction spiked samples. Recovery should be consistent and reproducible.
-
Stability: Assess the stability of Levofloxacin in plasma under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.
Visualizations
Caption: A simplified workflow for bioanalytical sample processing using an internal standard.
Caption: Logical relationship of the key advantages justifying the use of this compound.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Desmethyl Levofloxacin-d8
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Desmethyl Levofloxacin-d8, a deuterated metabolite of Levofloxacin. Adherence to these protocols is essential for regulatory compliance and responsible laboratory practice.
Hazard Identification and Classification
Before disposal, it is crucial to understand the potential hazards associated with this compound. Based on available safety data sheets (SDS) for the compound and its parent drug, Levofloxacin, the primary concerns are its toxicological properties as a bioactive small molecule.[1][2][3][4][5] While not classified as acutely toxic, it is harmful if swallowed and may cause allergic skin reactions or respiratory symptoms if inhaled.[4] Therefore, it must be treated as hazardous chemical waste.
According to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), hazardous waste is categorized based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[1] this compound falls under the toxicity characteristic.
Key Hazard Information:
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity, Oral | Harmful if swallowed. | Ingestion |
| Skin Sensitization | May cause an allergic skin reaction. | Skin contact |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Inhalation |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) to minimize exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
-
Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary.[4]
Segregation and Collection of Waste
Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[2][4]
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste.
-
Incompatible Materials: Do not mix this waste with other chemical waste streams, particularly strong acids or bases, to avoid unforeseen reactions.[2]
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired powder, contaminated weigh boats, and contaminated PPE (gloves, wipes) should be collected in a securely sealed, compatible container (e.g., a high-density polyethylene (B3416737) (HDPE) bottle or a designated hazardous waste bag).
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible liquid waste container.
-
Waste Container Management and Labeling
All waste containers must be managed in accordance with laboratory safety standards and regulatory requirements.[1][2]
-
Container Integrity: Use containers that are in good condition, free of leaks, and compatible with the chemical waste.[2]
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s): "Toxic"
-
The date the waste was first added to the container.
-
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[2]
Storage in a Satellite Accumulation Area (SAA)
Designate a specific location within the laboratory, at or near the point of generation, for the temporary storage of hazardous waste. This area is known as a Satellite Accumulation Area (SAA).[2][3]
-
Location: The SAA must be under the control of the laboratory personnel.
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[3]
-
Secondary Containment: It is best practice to store waste containers in secondary containment trays to contain any potential leaks or spills.[4]
Disposal Procedure
The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][5]
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department.[2][3]
-
Schedule a Waste Pickup: Arrange for a hazardous waste pickup. Provide the EHS personnel with all necessary information about the waste stream as indicated on the label.
-
Documentation: Ensure all required paperwork for the waste pickup is completed accurately. This creates a record for regulatory compliance.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
